molecular formula C6H11NO4 B110490 (2R)-2-acetamido-3-methoxypropanoic acid CAS No. 196601-67-9

(2R)-2-acetamido-3-methoxypropanoic acid

Cat. No.: B110490
CAS No.: 196601-67-9
M. Wt: 161.16 g/mol
InChI Key: SDNGNSKFWTZCJG-RXMQYKEDSA-N
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Description

(2R)-2-acetamido-3-methoxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGNSKFWTZCJG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196601-67-9
Record name N-Acetyl-O-methyl-D-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL-O-METHYL-D-SERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-acetamido-3-methoxypropanoic acid , also known as N-acetyl-O-methyl-D-serine, is a crucial chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the production of various active pharmaceutical ingredients (APIs), most notably the anticonvulsant medication Lacosamide.[1] The precise stereochemistry of this compound is vital, as the biological activity of many drugs is dependent on their chirality. This guide provides a detailed overview of the primary synthetic pathways to obtain enantiomerically pure this compound.

Chiral Pool Synthesis from D-Serine

The chiral pool approach is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. D-serine is an ideal precursor for the synthesis of this compound due to its inherent chirality, which is preserved throughout the synthesis. The general strategy involves the protection of the amino and carboxyl groups, methylation of the hydroxyl group, and subsequent deprotection and N-acetylation.

Logical Workflow for Chiral Pool Synthesis

cluster_0 Chiral Pool Synthesis Pathway D_Serine D-Serine Protected_Serine N,O-Protected D-Serine D_Serine->Protected_Serine Protection (e.g., Boc, Esterification) Methylated_Intermediate O-Methylated Intermediate Protected_Serine->Methylated_Intermediate O-Methylation (e.g., MeI, Ag2O) N_Acetyl_Intermediate N-acetyl-O-methyl- D-serine ester Methylated_Intermediate->N_Acetyl_Intermediate Deprotection & N-Acetylation Final_Product (2R)-2-acetamido-3- methoxypropanoic acid N_Acetyl_Intermediate->Final_Product Hydrolysis

Caption: A generalized workflow for the chiral pool synthesis of this compound from D-serine.

Experimental Protocols

While specific industrial protocols are proprietary, the following represents a generalized laboratory-scale procedure based on established chemical transformations.

Step 1: Protection of D-Serine

  • Suspend D-serine in a suitable solvent (e.g., methanol).

  • Introduce an acid catalyst (e.g., thionyl chloride, dropwise at 0°C) to facilitate esterification of the carboxylic acid.

  • Protect the amino group, for instance, by reacting with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.[2]

Step 2: O-Methylation

  • Dissolve the protected D-serine derivative in an aprotic solvent (e.g., DMF or THF).

  • Add a methylating agent, such as methyl iodide, along with a base like silver(I) oxide or sodium hydride.

  • Stir the reaction at room temperature until completion, monitored by TLC.

Step 3: Deprotection and N-Acetylation

  • Remove the amino protecting group (e.g., Boc group) under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Neutralize the resulting amine salt and proceed with N-acetylation using acetic anhydride in the presence of a base (e.g., triethylamine or pyridine).[2]

  • Finally, hydrolyze the ester group under basic conditions (e.g., using LiOH in a THF/water mixture) to yield the final carboxylic acid.

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral substrate using a chiral catalyst.[1] This method is highly efficient for producing enantiomerically pure compounds. In this pathway, Z-2-acetamido-3-methoxyacrylic acid is hydrogenated using a chiral rhodium catalyst to yield the target molecule with high enantiomeric excess.

Asymmetric Hydrogenation Workflow

cluster_1 Asymmetric Hydrogenation Pathway Prochiral_Substrate Z-2-Acetamido-3- methoxyacrylic acid Hydrogenation Asymmetric Hydrogenation Prochiral_Substrate->Hydrogenation Final_Product (2R)-2-acetamido-3- methoxypropanoic acid Hydrogenation->Final_Product [H2], Chiral Catalyst (e.g., (S,S)-Ph-BPE-Rh)

Caption: The synthesis of this compound via asymmetric hydrogenation.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

The following protocol is adapted from patent literature (WO2012/41986).[3]

  • Reactor Preparation: Charge a glass reactor within a high-pressure stainless steel vessel with the substrate, Z-2-acetamido-3-methoxyacrylic acid (1 g), and a magnetic stirrer bar under a nitrogen atmosphere.

  • Catalyst and Solvent Addition: Add the chiral catalyst, (-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate ((S,S)-Ph-BPE-Rh) (1 mg, 0.1% w/w), and methanol (5 mL).

  • Hydrogenation: Seal the vessel and purge with hydrogen by pressurizing to 10 barg and then releasing the pressure (repeated twice).

  • Reaction Conditions: Adjust the hydrogen pressure to 10 barg and stir the reaction mixture at 45°C for 20 hours.

  • Work-up and Analysis: Stop the reaction by purging the vessel with helium. The reaction mixture can then be analyzed by chemical and chiral HPLC to determine conversion and enantiomeric excess.

Quantitative Data for Asymmetric Hydrogenation
ParameterValueReference
SubstrateZ-2-Acetamido-3-methoxyacrylic acid[3]
Catalyst(S,S)-Ph-BPE-Rh[3]
Catalyst Loading0.1% w/w[3]
SolventMethanol[3]
Hydrogen Pressure10 barg (approx. 145 psi)[3]
Temperature45°C[3]
Reaction Time20 hours[3]
Conversion100%[3]
Chemical Purity98.6%[3]
Enantiomeric Excess (ee)99.6%[3]

N-Acetylation of (2R)-2-amino-3-methoxypropanoic acid

This pathway represents the final step in many syntheses of the target molecule, where the chiral amine precursor is acetylated. This method is straightforward and typically high-yielding.

Final Acetylation Step Workflow

cluster_2 N-Acetylation Pathway Amine_Precursor (2R)-2-amino-3-methoxy- propanoic acid HCl Acetylation Acetylation Amine_Precursor->Acetylation Acetic Anhydride, Triethylamine Final_Product (2R)-2-acetamido-3- methoxypropanoic acid Acetylation->Final_Product

Caption: The final N-acetylation step to produce the target compound from its amine precursor.

Experimental Protocol: N-Acetylation

This protocol is based on an example from patent WO2013072933A2.[2]

  • Dissolution: Dissolve 2-amino-3-methoxypropanoic acid hydrochloride (180 g) in a mixture of methanol (1800 mL) and triethylamine (351 g).

  • Stirring: Stir the reaction mass for approximately 30 minutes at 25-30°C.

  • Cooling: Cool the reaction mass to 10-20°C.

  • Acetylation: Gradually add acetic anhydride (141.74 g) while maintaining the temperature at about 25-30°C.

  • Monitoring and Work-up: Monitor the reaction to completion. The product can then be isolated and purified using standard techniques such as crystallization or chromatography.

Quantitative Data for N-Acetylation
Reagent/ParameterQuantity/ValueReference
2-amino-3-methoxypropanoic acid HCl180 g[2]
Methanol1800 mL[2]
Triethylamine351 g[2]
Acetic Anhydride141.74 g[2]
Temperature25-30°C[2]
Reaction Time~30 min (stirring before addition)[2]

Summary and Outlook

The synthesis of this compound can be achieved through several effective pathways. The choice of method often depends on factors such as the cost and availability of starting materials, the required scale of production, and the desired level of enantiomeric purity.

  • Chiral pool synthesis from D-serine is a robust and well-established method, benefiting from a cheap and naturally chiral starting material.

  • Asymmetric hydrogenation offers a more direct route from a prochiral precursor, capable of achieving very high enantiomeric excess, making it highly attractive for pharmaceutical applications.

  • A chemoenzymatic approach , though not detailed here, represents a promising green chemistry alternative, potentially offering high selectivity and yields under mild conditions.[1]

For drug development professionals, the asymmetric hydrogenation route is particularly noteworthy due to its high efficiency and stereochemical control, which are critical for ensuring the safety and efficacy of the final API. Further process optimization of any of these routes can lead to improved yields and even higher purity, solidifying the supply chain for this vital pharmaceutical intermediate.

References

(2R)-2-acetamido-3-methoxypropanoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 196601-67-9

This technical guide provides an in-depth overview of (2R)-2-acetamido-3-methoxypropanoic acid, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Identification and Properties

This compound, also known as N-acetyl-O-methyl-D-serine, is a derivative of the unnatural amino acid D-serine.[1][2] Its chemical structure features a propanoic acid backbone with an acetamido group at the second carbon (C2) and a methoxy group at the third carbon (C3). The "(2R)" designation specifies the absolute stereochemical configuration at the chiral center (C2), which is crucial for its application in stereoselective synthesis.[2]

The primary significance of this compound lies in its role as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Most notably, it is a critical intermediate in the production of Lacosamide, an anticonvulsant medication used for the treatment of epilepsy.[2] The defined stereochemistry of this compound is transferred to the final drug molecule, which is essential for its therapeutic efficacy.[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.[1][3]

PropertyValue
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS Number 196601-67-9
IUPAC Name This compound
Synonyms N-acetyl-O-methyl-D-serine, (R)-2-Acetylamino-3-methoxy-propionic acid
XLogP3 -1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 161.06880783 Da
Monoisotopic Mass 161.06880783 Da
Topological Polar Surface Area 75.6 Ų

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the "chiral pool" approach, utilizing the naturally occurring chiral molecule D-serine as the starting material.[2] This method leverages the inherent chirality of D-serine to ensure the correct stereochemistry in the final product.

Synthetic Pathway Overview

The synthesis generally involves a multi-step process that includes the protection of the amino group, methylation of the hydroxyl group, and subsequent acetylation. An alternative chemoenzymatic approach has also been reported to produce highly enantiopure O-methyl-D-serine, which can then be N-acetylated.[2]

Below is a diagram illustrating a common synthetic workflow for the production of Lacosamide, which prominently features this compound as a key intermediate.

SynthesisWorkflow D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine Boc Anhydride Intermediate_2 (2R)-2-(tert-butoxycarbonylamino) -3-methoxypropanoic acid N_Boc_D_Serine->Intermediate_2 Dimethyl Sulfate, NaOH Intermediate_3 (2R)-N-Benzyl-2-(tert-butoxycarbonylamino) -3-methoxypropanamide Intermediate_2->Intermediate_3 Isobutyl chloroformate, N-methylmorpholine, Benzylamine Target_Intermediate This compound Intermediate_2->Target_Intermediate Deprotection & Acetylation Intermediate_4 (2R)-2-amino-N-benzyl -3-methoxypropanamide Intermediate_3->Intermediate_4 HCl Lacosamide Lacosamide ((R)-2-acetamido-N-benzyl -3-methoxypropionamide) Intermediate_4->Lacosamide Acetic Anhydride

References

Unraveling the Role of (2R)-2-acetamido-3-methoxypropanoic acid: A Chiral Keystone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R)-2-acetamido-3-methoxypropanoic acid, a chiral N-acetylated amino acid derivative, holds a position of significance not for its direct biological activity, but as a critical chiral intermediate in the synthesis of complex pharmaceutical agents. Extensive investigation of the scientific literature reveals that this compound's primary role is that of a synthetic building block, with its stereochemical integrity being paramount to the efficacy of the final active pharmaceutical ingredient (API). This guide delineates the known applications and chemical significance of this compound, with a particular focus on its pivotal role in the production of the anticonvulsant medication, Lacosamide. While a direct "mechanism of action" in a pharmacological sense is not applicable, its "mechanism of utility" in asymmetric synthesis is profound.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, physiological effects. The use of enantiomerically pure starting materials, or chiral intermediates like this compound, is a cornerstone of modern drug development, ensuring the synthesis of a stereochemically pure final product with the desired therapeutic action and minimal off-target effects.

This compound: A Profile

This compound , also known as N-acetyl-O-methyl-D-serine, is a derivative of the amino acid D-serine.[1][2] Its chemical structure is characterized by a propanoic acid backbone with an acetamido group at the second carbon (C2) and a methoxy group at the third carbon (C3). The "(2R)" designation specifies the absolute configuration at the chiral center (C2), which is crucial for its application in stereoselective synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C6H11NO4[2][3]
Molecular Weight 161.16 g/mol [2][3]
IUPAC Name This compound[2]
CAS Number 196601-67-9[1]
Synonyms N-acetyl-O-methyl-D-serine, (R)-2-Acetylamino-3-methoxy-propionic acid[2]

Core Application: Intermediate in the Synthesis of Lacosamide

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of Lacosamide .[1] Lacosamide is an anticonvulsant drug used for the treatment of partial-onset seizures. The therapeutic activity of Lacosamide is enantiomerically specific, with the (R)-enantiomer being the active form. Therefore, the synthesis of Lacosamide necessitates a stereocontrolled approach, for which this compound serves as an ideal chiral precursor.[1]

Synthetic Pathway Overview

The synthesis of Lacosamide from this compound typically involves the amidation of the carboxylic acid group with benzylamine.[1] This reaction preserves the stereochemistry at the C2 position, directly translating the chirality of the intermediate to the final drug molecule.

Lacosamide_Synthesis Intermediate This compound Reagent Benzylamine, Coupling Agents Intermediate->Reagent Lacosamide (R)-Lacosamide Reagent->Lacosamide

A simplified workflow for the synthesis of Lacosamide.
Experimental Protocol: Amidation of this compound

A representative experimental protocol for the coupling of this compound with benzylamine to form the core structure of Lacosamide is as follows:

  • Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activator like 1-hydroxybenzotriazole (HOBt) to form an activated ester intermediate. The reaction is typically stirred at 0°C for 30-60 minutes.

  • Amine Coupling: Benzylamine is added to the reaction mixture. The temperature is allowed to rise to room temperature, and the reaction is stirred for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure amide product, the immediate precursor to Lacosamide.

Role in Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are valuable tools in the structure-activity relationship (SAR) studies of Lacosamide analogues.[1] By systematically modifying the methoxy group at the C3 position, researchers can probe the steric and electronic requirements of the Lacosamide binding site. These studies have provided insights into the pharmacophore of Lacosamide and have guided the design of new anticonvulsant agents with potentially improved properties.[1]

SAR_Logic Start This compound Modification Modification of C3-methoxy group Start->Modification Analogues Library of Lacosamide Analogues Modification->Analogues Testing Biological Activity Testing Analogues->Testing SAR Structure-Activity Relationship Data Testing->SAR

References

An In-depth Technical Guide on (2R)-2-acetamido-3-methoxypropanoic acid: Synthesis, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a crucial chiral building block in modern organic synthesis. Its primary significance lies in its role as a key intermediate in the production of various pharmaceuticals, most notably the anticonvulsant drug Lacosamide.[1] The stereochemical integrity of this molecule is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific enantiomer. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a focus on detailed experimental protocols and quantitative data.

Compound Identification and Physicochemical Properties

This compound is a derivative of the naturally occurring D-amino acid, D-serine. Its structure features a propanoic acid backbone with an acetamido group at the second carbon (C2) and a methoxy group at the third carbon (C3). The "(2R)" designation specifies the absolute stereochemistry at the chiral center (C2).

Table 1: Compound Identification [2][3]

Identifier TypeIdentifier
IUPAC NameThis compound
Common NameN-acetyl-O-methyl-D-serine
CAS Number196601-67-9
Molecular FormulaC6H11NO4
InChIKeySDNGNSKFWTZCJG-RXMQYKEDSA-N

Table 2: Physicochemical Properties [3][4]

PropertyValue
Molecular Weight161.16 g/mol
Exact Mass161.06880783 Da
XLogP3-1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area75.6 Ų

Synthesis of this compound

The synthesis of this compound is predominantly achieved through a chiral pool approach, utilizing D-serine as a readily available and stereochemically defined starting material. An alternative, highly efficient method involves asymmetric hydrogenation.

Chiral Pool Synthesis from D-Serine

This synthetic route involves the protection of the amino group via acetylation, followed by the methylation of the hydroxyl group. The order of these steps can be varied, and protection of the carboxylic acid group may be necessary in some methodologies.

Logical Workflow for Chiral Pool Synthesis:

G D_Serine D-Serine Step1 Amino Group Protection (Acetylation) D_Serine->Step1 N_acetyl_D_serine N-acetyl-D-serine Step1->N_acetyl_D_serine Step2 Hydroxyl Group Protection (Methylation) N_acetyl_D_serine->Step2 Final_Product This compound Step2->Final_Product

Caption: Chiral pool synthesis workflow from D-Serine.

Detailed Experimental Protocol (Combined from literature):

This protocol describes the N-acetylation of D-serine followed by O-methylation.

Step 1: N-acetylation of D-Serine

  • Reaction Setup: In a reaction vessel, suspend D-serine in a suitable solvent system, such as a mixture of water and 1,4-dioxane.

  • Base Addition: Add N-methyl morpholine to the suspension and stir until a clear solution is obtained.

  • Acetylation: Cool the reaction mixture and add Boc anhydride. Stir the reaction mass at room temperature for approximately 2 hours.

  • Work-up: Concentrate the reaction mixture under vacuum to obtain N-Boc-D-serine.

  • Alternative Acetylation: In a separate approach, 2-amino-3-methoxypropanoic acid hydrochloride can be dissolved in a mixture of methanol and triethylamine. After stirring, acetic anhydride is gradually added to the cooled reaction mixture to yield the acetylated product.

Step 2: O-methylation of N-acetyl-D-serine

Note: The direct O-methylation of N-acetyl-D-serine can be challenging. A more common approach is the methylation of a protected D-serine derivative, followed by acetylation.

A highly effective chemoenzymatic approach for the synthesis of the precursor, O-methyl-D-serine, has been reported with high yield and enantiomeric excess.[1] This is followed by a straightforward N-acetylation.

Chemoenzymatic Synthesis of O-methyl-D-serine:

This method utilizes a dynamic kinetic resolution process to produce enantiopure O-methyl-D-serine. This approach has been shown to achieve an enantiomeric excess (ee) of over 99.8% and a yield exceeding 98.5%.[1]

Final Step: N-acetylation of O-methyl-D-serine

  • Reaction: Dissolve the highly pure O-methyl-D-serine in a suitable solvent.

  • Acetylation: Add an acetylating agent, such as acetic anhydride, under controlled temperature conditions.

  • Purification: The final product, this compound, can be purified by standard techniques such as crystallization or chromatography.

Asymmetric Hydrogenation

An alternative and highly efficient method for the synthesis of this compound involves the asymmetric hydrogenation of Z-2-Acetamido-3-methoxyacrylic acid.

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst: (-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate ((S,S)-Ph-BPE-Rh).

  • Reaction Setup: In a high-pressure vessel under a nitrogen atmosphere, charge the substrate, Z-2-Acetamido-3-methoxyacrylic acid (1 g), the catalyst (1 mg, 0.1% w/w), and methanol (5 mL).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (2 cycles of pressurizing to 10 barg and releasing). Adjust the hydrogen pressure to 10 barg and stir the reaction mixture at 45°C for 20 hours.

  • Work-up and Analysis: Purge the vessel with helium to stop the reaction. The reaction mixture can be analyzed by chemical and chiral HPLC to determine conversion and enantiomeric excess.

Table 3: Quantitative Data for Asymmetric Hydrogenation

ParameterValue
Substrate Conversion100%
Chemical Purity98.6%
Enantiomeric Excess (ee)99.6%
Product Yield99.8% (of the R-enantiomer)

Characterization and Analytical Data

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 4: Predicted ¹H NMR Spectral Data [2]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH>10broad singlet
-NH~8.0doublet
-CH- (α-carbon)~4.5multiplet
-CH₂-~3.6-3.8multiplet
-OCH₃~3.4singlet

Mass Spectrometry:

In electrospray ionization mass spectrometry (ESI-MS), this compound (molecular weight 161.16 g/mol ) is expected to be observed as the protonated molecule [M+H]⁺ at m/z 162.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Significance and Applications

The primary and most well-documented role of this compound is as a key chiral intermediate in the synthesis of the anticonvulsant drug, Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide).[1] The stereochemistry of the final drug product is critical for its therapeutic efficacy, and the use of enantiomerically pure this compound ensures the correct stereoisomer of Lacosamide is produced.

Synthesis of Lacosamide from this compound:

G Starting_Material This compound Step1 Amide Coupling with Benzylamine Starting_Material->Step1 Lacosamide Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide) Step1->Lacosamide

Caption: Final step in the synthesis of Lacosamide.

While there is limited information on the direct biological activity of this compound itself, its precursor, D-serine, is a known co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. The study of D-serine and its derivatives has been a significant area of research in neuroscience.

A toxicology study on the stereoisomer, N-acetyl-L-serine, found no evidence of mutagenicity or genotoxicity and established a no-observed-adverse-effect-level (NOAEL) in rats.[5] However, these findings may not be directly extrapolated to the D-enantiomer.

Conclusion

This compound is a vital chiral intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Lacosamide. The chiral pool synthesis from D-serine and asymmetric hydrogenation are two effective methods for its preparation, with the latter offering excellent enantioselectivity and yield. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important molecule. Further investigation into any potential direct biological activities of this compound could open new avenues for its application.

References

Spectroscopic Profile of (2R)-2-acetamido-3-methoxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-acetamido-3-methoxypropanoic acid , also known as N-acetyl-O-methyl-D-serine, is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug Lacosamide.[1] Its stereochemical purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the spectroscopic data for this compound, intended to aid in its identification, characterization, and quality control during research and development.

Spectroscopic Data Summary

While complete experimentally-derived public data for this compound is limited, the following tables summarize the expected and predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
-COOH>10Broad Singlet
-NH~8.0Doublet
-CH- (α-carbon)~4.5Multiplet
-CH₂-~3.6 - 3.8Multiplet
-OCH₃~3.4Singlet
-COCH₃~2.0Singlet

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected)

CarbonChemical Shift (δ) ppm (Expected)
-COOH170 - 180
-C=O (amide)169 - 172
-CH- (α-carbon)50 - 60
-CH₂-70 - 75
-OCH₃58 - 60
-COCH₃22 - 25

Table 3: IR (Infrared) Spectroscopy Data (Expected)

Functional GroupBondVibrationWavenumber (cm⁻¹)
Carboxylic AcidO-HStretch2500 - 3300 (broad)
AmideN-HStretch3250 - 3400
Carboxylic AcidC=OStretch1700 - 1730
AmideC=OStretch1630 - 1680
EtherC-OStretch1070 - 1150

Table 4: Mass Spectrometry (MS) Data (Expected)

Ionization ModeIonm/z (mass-to-charge ratio)Notes
ESI+[M+H]⁺162.07Protonated molecule. The calculated exact mass for C₆H₁₂NO₄⁺ is 162.07098.[1]
ESI+[M+Na]⁺184.05Sodiated adduct
ESI-[M-H]⁻160.06Deprotonated molecule

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of N-acetylated amino acids and related carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons (-COOH and -NH).

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) source, coupled to a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Sample Preparation:

  • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition (ESI):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

  • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental formula.

  • Tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample (2R)-2-acetamido-3- methoxypropanoic acid NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure Mass_Spectrometry_Fragmentation Parent [M+H]⁺ m/z = 162 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 144 Parent->Frag1 -18 Frag2 Loss of CH₃OH [M+H - CH₃OH]⁺ m/z = 130 Parent->Frag2 -32 Frag3 Loss of COOH [M+H - COOH]⁺ m/z = 117 Parent->Frag3 -45 Frag4 Loss of CH₂OCH₃ [M+H - CH₂OCH₃]⁺ m/z = 117 Parent->Frag4 -45

References

Unveiling the Therapeutic Potential: A Technical Guide to the Molecular Targets of (2R)-2-acetamido-3-methoxypropanoic acid's Active Derivative, Lacosamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R)-2-acetamido-3-methoxypropanoic acid is a key chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide. While the direct therapeutic targets of this compound itself are not a subject of current research, its role as a precursor to Lacosamide makes an in-depth understanding of Lacosamide's mechanism of action crucial for researchers in the field of epilepsy and neuropathic pain. This technical guide provides a comprehensive overview of the known therapeutic targets of Lacosamide, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction

This compound serves as a critical building block in the stereospecific synthesis of Lacosamide, an antiepileptic drug (AED) used in the treatment of partial-onset seizures and diabetic neuropathic pain. The therapeutic efficacy of Lacosamide is attributed to its unique mechanism of action, which distinguishes it from other AEDs. This guide will delve into the molecular interactions of Lacosamide, providing a foundational understanding for further research and drug development.

Primary Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action of Lacosamide is the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs). This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are hallmarks of epileptic seizures. Unlike traditional AEDs that primarily affect the fast inactivation of VGSCs, Lacosamide's effect on slow inactivation provides a distinct therapeutic profile.

Quantitative Data on Lacosamide's Efficacy and Binding

The following tables summarize key quantitative data from clinical trials and preclinical studies on Lacosamide.

Clinical Efficacy of Adjunctive Lacosamide in Partial-Onset Seizures
Dosage Median Percent Seizure Reduction (vs. Placebo) 50% Responder Rate (vs. Placebo) Reference
200 mg/day35.2% (vs. 20.5%)34% (vs. 23%)[1]
400 mg/day36.4% - 39% (vs. 20.5%)38.3% - 41.1% (vs. 23%)[1]
600 mg/day37.8% - 40%38.1% - 41.2%[1]
Pharmacokinetic and Binding Properties of Lacosamide
Property Value
Bioavailability~100% (oral)
Plasma Protein Binding<15%
Half-life~13 hours
Apparent Dissociation Constant (Kd) to slow inactivated Na+ channels~13.7 µM
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing Lacosamide's Effect on VGSCs

This protocol outlines the general procedure for investigating the effect of Lacosamide on the slow inactivation of VGSCs in a neuronal cell line (e.g., N1E-115 neuroblastoma cells).

Materials:

  • N1E-115 neuroblastoma cells

  • Cell culture reagents

  • External and internal patch-clamp solutions

  • Lacosamide stock solution

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Culture: Culture N1E-115 cells according to standard protocols.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.3 with NaOH.

    • Internal Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from single N1E-115 cells.

    • Hold the membrane potential at a holding potential of -90 mV.

    • To measure slow inactivation, apply a 30-second depolarizing prepulse to various potentials (e.g., from -100 mV to +20 mV in 10 mV increments).

    • Following the prepulse, apply a brief hyperpolarizing pulse to -100 mV to allow recovery from fast inactivation.

    • Apply a test pulse to 0 mV to elicit sodium currents.

  • Lacosamide Application:

    • Perfuse the cells with the external solution containing the desired concentration of Lacosamide (e.g., 10-100 µM).

    • Repeat the voltage protocol described in step 3.

  • Data Analysis:

    • Measure the peak sodium current amplitude during the test pulse.

    • Plot the normalized current as a function of the prepulse potential to generate a slow inactivation curve.

    • Compare the curves obtained in the absence and presence of Lacosamide to determine the effect on slow inactivation. A leftward shift in the curve indicates enhancement of slow inactivation.

G cluster_workflow Patch-Clamp Experimental Workflow start Start: Prepare Cells and Solutions obtain_recording Obtain Whole-Cell Recording start->obtain_recording apply_protocol Apply Voltage Protocol (Control) obtain_recording->apply_protocol apply_lacosamide Perfuse with Lacosamide apply_protocol->apply_lacosamide apply_protocol_lacosamide Apply Voltage Protocol (Lacosamide) apply_lacosamide->apply_protocol_lacosamide analyze_data Analyze Data and Compare Curves apply_protocol_lacosamide->analyze_data end_node End: Determine Effect on Slow Inactivation analyze_data->end_node

Patch-Clamp Workflow Diagram

Secondary Therapeutic Target: Collapsin Response Mediator Protein 2 (CRMP-2)

Collapsin Response Mediator Protein 2 (CRMP-2) is a phosphoprotein involved in neuronal differentiation and axonal growth. Some studies have suggested that Lacosamide may modulate CRMP-2, potentially contributing to its therapeutic effects. However, the interaction between Lacosamide and CRMP-2 is a subject of ongoing debate, with some studies failing to demonstrate a direct binding interaction.

Experimental Protocol: Radioligand Binding Assay for Lacosamide-CRMP-2 Interaction

This protocol provides a general method for investigating the binding of Lacosamide to CRMP-2 using a radiolabeled ligand.

Materials:

  • Purified recombinant human CRMP-2 protein

  • [³H]-Lacosamide (radiolabeled Lacosamide)

  • Unlabeled Lacosamide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine the purified CRMP-2 protein, varying concentrations of [³H]-Lacosamide, and binding buffer.

    • For competition assays, include increasing concentrations of unlabeled Lacosamide.

    • To determine non-specific binding, use a high concentration of unlabeled Lacosamide in a separate set of tubes.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using saturation binding or competition binding analysis software to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

G cluster_pathway Lacosamide's Proposed Dual Mechanism of Action Lacosamide Lacosamide VGSC Voltage-Gated Sodium Channel Lacosamide->VGSC CRMP2 Collapsin Response Mediator Protein 2 Lacosamide->CRMP2 Disputed Interaction Slow_Inactivation Enhances Slow Inactivation VGSC->Slow_Inactivation Neurite_Outgrowth Modulates Neurite Outgrowth (Debated) CRMP2->Neurite_Outgrowth Neuronal_Firing Inhibits Repetitive Neuronal Firing Slow_Inactivation->Neuronal_Firing Therapeutic_Effect Anticonvulsant Effect Neuronal_Firing->Therapeutic_Effect Neurite_Outgrowth->Therapeutic_Effect

Lacosamide Signaling Pathway

Conclusion

This compound is an indispensable component in the synthesis of Lacosamide. The therapeutic efficacy of Lacosamide stems primarily from its unique interaction with voltage-gated sodium channels, specifically through the enhancement of slow inactivation. The potential role of CRMP-2 as a secondary target remains an area of active investigation and debate. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of compounds acting on these targets. A deeper understanding of these molecular interactions will pave the way for the development of next-generation antiepileptic and analgesic therapies.

References

In Silico Modeling of (2R)-2-acetamido-3-methoxypropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-acetamido-3-methoxypropanoic acid, a key chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide, presents a compelling subject for in silico modeling to explore its potential pharmacodynamic and pharmacokinetic properties. This technical guide provides a comprehensive overview of a putative in silico modeling workflow for this molecule, from initial physicochemical characterization to molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and proposed experimental validation. The methodologies outlined herein are based on established computational techniques and insights gleaned from studies of its derivative, Lacosamide. This document serves as a roadmap for researchers seeking to computationally investigate this compound and similar chiral building blocks in the context of drug discovery.

Introduction

This compound, also known as N-acetyl-O-methyl-D-serine, is a functionalized amino acid derivative of significant interest in medicinal chemistry.[1] Its primary role to date has been as a crucial chiral precursor in the synthesis of Lacosamide, an antiepileptic drug used for the treatment of partial-onset seizures.[1] The stereochemistry at the C2 position is vital for the pharmacological activity of Lacosamide.[1] Given the established biological activity of its downstream product, in silico modeling of this compound offers a proactive approach to understanding its intrinsic potential to interact with biological targets and to predict the activities of its derivatives.

This guide will detail a hypothetical in silico investigation of this compound, focusing on its potential interaction with targets relevant to the mechanism of action of Lacosamide: voltage-gated sodium channels (VGSCs) and Collapsin Response Mediator Protein 2 (CRMP-2).[1][2]

Physicochemical Properties and Molecular Descriptors

A foundational step in any in silico modeling study is the thorough characterization of the molecule's physicochemical properties. These descriptors are crucial for developing predictive models of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and for understanding the molecule's potential for interaction with biological macromolecules.

PropertyValueData Source
IUPAC Name This compoundPubChem
Synonyms N-acetyl-O-methyl-D-serinePubChem
CAS Number 196601-67-9PubChem
Molecular Formula C6H11NO4PubChem
Molecular Weight 161.16 g/mol PubChem
XLogP3 -1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 161.06880783 DaPubChem
Topological Polar Surface Area 75.6 ŲPubChem
Melting Point 108-109 °CChemicalBook
pKa (Predicted) 3.28 ± 0.10ChemicalBook

In Silico Modeling Workflow

The following sections outline a proposed in silico workflow for investigating this compound.

G cluster_0 Computational Analysis cluster_1 Experimental Validation A Ligand Preparation (2D to 3D Conversion, Energy Minimization) C Molecular Docking (Prediction of Binding Mode and Affinity) A->C B Target Identification (VGSCs, CRMP-2) B->C D QSAR Model Development (Correlation of Structure with Activity) C->D F In Vitro Assays (e.g., Patch Clamp Electrophysiology) C->F E ADMET Prediction (In Silico Pharmacokinetics and Toxicity) D->E G In Vivo Models (e.g., MES Seizure Model) E->G F->G

Figure 1: Proposed in silico modeling and experimental validation workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Given the known targets of Lacosamide, docking studies for this compound would logically focus on Voltage-Gated Sodium Channels (VGSCs) and Collapsin Response Mediator Protein 2 (CRMP-2).

3.1.1. Target Preparation

  • Voltage-Gated Sodium Channels (VGSCs): A significant challenge is the lack of a complete crystal structure for human VGSCs. Homology modeling, using the structures of related ion channels as templates, would be a necessary first step.

  • Collapsin Response Mediator Protein 2 (CRMP-2): The three-dimensional structure of CRMP-2 is available in the Protein Data Bank (PDB ID: 2GSE).[3] Standard protein preparation steps would include removing water molecules, adding hydrogen atoms, and assigning partial charges.

3.1.2. Ligand Preparation

The 3D structure of this compound would be generated from its 2D representation. This would be followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3.1.3. Docking Protocol

A flexible ligand-rigid receptor docking approach is a common starting point. Software such as AutoDock Vina could be employed. The search space (grid box) would be defined to encompass the putative binding sites on VGSCs or the identified binding cavities on CRMP-2.[3][4] The Lamarckian genetic algorithm is a frequently used search algorithm for exploring the conformational space of the ligand within the binding site.[3]

3.1.4. Analysis of Results

The results would be analyzed based on the predicted binding energy (affinity) and the binding pose. Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket, would be identified and visualized.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. While a QSAR study on this compound alone is not feasible, a hypothetical study could be designed for a library of its derivatives.

3.2.1. Dataset Preparation

A dataset of this compound analogs with experimentally determined anticonvulsant activity would be required. The biological activity data would be converted to a logarithmic scale (e.g., pIC50).

3.2.2. Molecular Descriptor Calculation

A wide range of molecular descriptors would be calculated for each analog, including:

  • 1D descriptors: Molecular weight, atom counts.

  • 2D descriptors: Topological indices, connectivity indices.

  • 3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment).

Software such as Dragon or PaDEL-Descriptor can be used for this purpose.

3.2.3. Model Development and Validation

The dataset would be split into a training set and a test set. Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression could be used to build the QSAR model. The model's statistical significance and predictive power would be evaluated using parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

Potential Signaling Pathway Involvement

Lacosamide is known to interact with CRMP-2, a protein involved in neuronal signaling and cytoskeletal dynamics.[1][2] The CRMP-2 signaling pathway is a plausible target for modulation by this compound or its derivatives.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 CRMP-2 Regulation & Function A Chemokine (e.g., CXCL12) B Chemokine Receptor A->B Binds C PI3K B->C Activates D GSK3β C->D Inhibits E CRMP-2 D->E Phosphorylates (Inactivation) F Cytoskeletal Dynamics (Microtubule Assembly) E->F Regulates G Neuronal Migration & Polarity F->G Impacts

Figure 2: Simplified CRMP-2 signaling pathway.

The pathway illustrates that chemokines can initiate a signaling cascade through their receptors, leading to the activation of PI3K and subsequent inhibition of GSK3β. GSK3β is a kinase that phosphorylates and inactivates CRMP-2. By potentially modulating this pathway, this compound or its derivatives could influence CRMP-2 activity, thereby affecting cytoskeletal dynamics and neuronal function.

Experimental Protocols for Validation

The predictions from in silico models must be validated through experimental assays. The following are standard protocols for assessing anticonvulsant activity and the modulation of the proposed molecular targets.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Adult male Swiss mice (20-25 g).

  • Drug Administration: The test compound, this compound, is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives saline.

  • Induction of Seizures: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

In Vitro Target Validation: Patch-Clamp Electrophysiology for VGSCs

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function. This technique can be used to investigate the modulation of the slow inactivation of VGSCs.

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing the VGSC subtype of interest are used.

  • Recording Configuration: The whole-cell patch-clamp configuration is established.

  • Voltage Protocol: A specific voltage protocol is applied to induce and measure the slow inactivation of the sodium current. This typically involves a long depolarizing prepulse followed by a test pulse.

  • Drug Application: this compound is applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis: The sodium currents are recorded before and after drug application. The effect of the compound on the voltage-dependence and kinetics of slow inactivation is quantified.

Conclusion

The in silico modeling of this compound, guided by the known pharmacology of its derivative Lacosamide, provides a powerful and resource-efficient strategy for exploring its potential as a pharmacologically active agent or as a scaffold for the design of novel therapeutics. The integrated workflow of molecular docking, QSAR, and targeted experimental validation outlined in this guide offers a robust framework for elucidating the structure-activity relationships of this and related compounds. Such computational approaches are indispensable in modern drug discovery, accelerating the identification and optimization of promising lead candidates.

References

Methodological & Application

Chiral Synthesis of (2R)-2-acetamido-3-methoxypropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a key chiral building block in the synthesis of various pharmaceutical compounds. Its primary significance lies in its role as a crucial intermediate in the production of the anticonvulsant medication Lacosamide.[1] The precise stereochemistry of this compound is vital for the biological activity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the chiral synthesis of this compound, primarily focusing on a practical and efficient route starting from the readily available chiral precursor, D-serine.

Synthetic Strategy Overview

The most common and industrially viable approach for the synthesis of this compound utilizes a "chiral pool" strategy, starting from the enantiomerically pure amino acid D-serine. This method preserves the inherent chirality of the starting material throughout the synthetic sequence. Two primary pathways are outlined:

  • Direct N-acetylation followed by O-methylation: This is a straightforward approach where the amino group of D-serine is first protected by acetylation, followed by methylation of the hydroxyl group.

  • N-protection, O-methylation, and subsequent N-acetylation: This route involves the protection of the amino group with a temporary protecting group, such as tert-butyloxycarbonyl (Boc), followed by O-methylation and, finally, deprotection and N-acetylation.

This document will focus on the more direct and atom-economical first pathway.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for the key steps in the synthesis of this compound and its derivatives, as reported in various sources.

StepReactantsReagents and SolventsReaction ConditionsProductYield (%)Purity (%)Reference
N-acetylation D-Serine methyl ester hydrochlorideAcetyl chloride, Triethylamine, Dichloromethane-10°C, 3 hoursN-acetyl-D-serine methyl ester9098.7 (HPLC)US9447024B1
N-acetylation DL-SerineAcetic anhydride, Sodium hydroxide, Water< 30°CN-acetyl-DL-serineNot specifiedNot specifiedCN102559834A
O-methylation N-acetyl-D-serineMethyl iodide, Silver (I) oxideNot specified(R)-2-acetamido-N-benzyl-3-methoxypropionamide (from subsequent steps)28.7 (overall)Not specifiedWO2011095995A1
Final Product Formation O-methyl-D-serine trifluoroacetateAcetic anhydride, Ethyl acetate25°C, 20 hoursThis compound~87 (from N-Boc-O-methyl-D-serine)Not specifiedWO2011095995A1

Experimental Protocols

Protocol 1: Direct Synthesis of this compound from D-serine

This protocol outlines the direct N-acetylation of D-serine followed by O-methylation.

Step 1: N-acetylation of D-serine to N-acetyl-D-serine

  • Materials:

    • D-serine

    • Acetic anhydride

    • Sodium hydroxide

    • Water

    • Hydrochloric acid (for acidification)

    • Ethyl acetate (for extraction)

  • Procedure:

    • Dissolve D-serine in an aqueous solution of sodium hydroxide at room temperature.

    • Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the pH of the solution in the alkaline range.

    • Stir the reaction mixture at a controlled temperature (e.g., below 30°C) for several hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-D-serine.

Step 2: O-methylation of N-acetyl-D-serine

  • Materials:

    • N-acetyl-D-serine

    • Methyl iodide

    • Silver (I) oxide

    • Acetonitrile (or other suitable solvent)

  • Procedure:

    • Suspend N-acetyl-D-serine in a suitable solvent like acetonitrile.

    • Add silver (I) oxide to the suspension.

    • Add methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove insoluble silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization of this compound
  • Appearance: White crystalline solid.

  • Molecular Formula: C₆H₁₁NO₄

  • Molecular Weight: 161.16 g/mol [2][3]

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 1.83 (s, 3H, COCH₃), 3.25 (s, 3H, OCH₃), 3.45-3.60 (m, 2H, CH₂), 4.25-4.35 (m, 1H, CH), 8.15 (d, 1H, NH), 12.7 (br s, 1H, COOH).

    • ¹³C NMR (DMSO-d₆): δ 22.5 (COCH₃), 53.0 (CH), 58.5 (OCH₃), 72.0 (CH₂), 169.5 (NHCO), 172.0 (COOH).

    • IR (KBr, cm⁻¹): 3350 (N-H stretch), 2930 (C-H stretch), 1730 (C=O stretch, acid), 1650 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1120 (C-O stretch).

    • Mass Spectrometry (ESI-MS): m/z 162.07 [M+H]⁺, 184.05 [M+Na]⁺.

Mandatory Visualization

Logical Relationship of Synthetic Pathways

The following diagram illustrates the two main synthetic routes from D-serine to this compound.

Synthesis_Pathways D_Serine D-Serine N_Acetyl_D_Serine N-acetyl-D-serine D_Serine->N_Acetyl_D_Serine N-acetylation (Acetic anhydride) N_Boc_D_Serine N-Boc-D-serine D_Serine->N_Boc_D_Serine N-protection (Boc anhydride) Final_Product (2R)-2-acetamido-3- methoxypropanoic acid N_Acetyl_D_Serine->Final_Product O-methylation (Methyl iodide, Ag2O) N_Boc_O_Me_D_Serine N-Boc-O-methyl-D-serine N_Boc_D_Serine->N_Boc_O_Me_D_Serine O-methylation (Dimethyl sulfate) O_Me_D_Serine O-methyl-D-serine N_Boc_O_Me_D_Serine->O_Me_D_Serine N-deprotection (TFA) O_Me_D_Serine->Final_Product N-acetylation (Acetic anhydride)

Caption: Synthetic routes to this compound.

Experimental Workflow for Direct Synthesis

The following diagram outlines the key steps in the direct synthesis protocol.

Direct_Synthesis_Workflow Start Start: D-Serine Acetylation N-acetylation (Acetic Anhydride, NaOH) Start->Acetylation Acidification Acidification (HCl) Acetylation->Acidification Extraction1 Extraction (Ethyl Acetate) Acidification->Extraction1 Intermediate Intermediate: N-acetyl-D-serine Extraction1->Intermediate Methylation O-methylation (Methyl Iodide, Ag2O) Intermediate->Methylation Filtration Filtration Methylation->Filtration Concentration Concentration Filtration->Concentration Purification Purification (Recrystallization) Concentration->Purification End Final Product: This compound Purification->End

Caption: Workflow for the direct synthesis of the target compound.

Conclusion

The chiral synthesis of this compound from D-serine is a well-established and efficient process. The direct N-acetylation followed by O-methylation offers a straightforward route with good yields. Careful control of reaction conditions is crucial to maintain the stereochemical integrity of the chiral center. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the anticonvulsant drug Lacosamide.[1] The stereochemical purity of this intermediate is paramount as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method for its quantification and chiral purity assessment is essential in a drug development and quality control setting.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of chiral compounds. This document provides detailed application notes and protocols for the HPLC analysis of this compound, covering both chiral and achiral (following derivatization) separation methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Synonyms N-acetyl-O-methyl-D-serine--INVALID-LINK--
CAS Number 196601-67-9--INVALID-LINK--
Molecular Formula C6H11NO4--INVALID-LINK--
Molecular Weight 161.16 g/mol --INVALID-LINK--

Experimental Protocols

Two primary HPLC approaches can be employed for the analysis of this compound:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.

  • Indirect Chiral HPLC via Derivatization: This method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.

Protocol 1: Direct Chiral HPLC Analysis

This protocol outlines a direct method for the enantiomeric separation of this compound.

Instrumentation and Columns:

  • HPLC system with UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase Column: A polysaccharide-based CSP, such as one based on cellulose or amylose derivatives, is often effective for the separation of N-protected amino acids. Zwitterionic chiral stationary phases have also shown success in resolving amino acids and their derivatives.[2]

Chromatographic Conditions:

ParameterRecommended Conditions
Column CHIRALPAK® ZWIX(+) or similar zwitterionic CSP
Mobile Phase Methanol/Water mixture. The exact ratio may require optimization.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (may be varied for optimization)
Detection UV at 210 nm or MS (ESI+)
Injection Volume 5 - 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Indirect Chiral HPLC Analysis via Pre-column Derivatization

This protocol describes the analysis of this compound after derivatization with a chiral derivatizing agent to form diastereomers. This approach allows for separation on a more common achiral C18 column.

Derivatization Reagent:

  • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) is a common choice for the derivatization of amino acids.

Derivatization Procedure:

  • To 50 µL of a 1 mg/mL solution of the analyte in 0.1 M sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 2 M HCl.

  • Dilute the sample with the mobile phase prior to injection.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-Phase Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 20% B, increase to 80% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 10 µL

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that should be validated for an HPLC method for this compound. The values provided are illustrative and should be determined experimentally during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution (for chiral separation) > 1.5

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Inject into HPLC Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis G start Start: Chiral Analysis Required direct_method Direct Chiral HPLC (Chiral Stationary Phase) start->direct_method indirect_method Indirect Chiral HPLC (Derivatization) start->indirect_method end End: Enantiomeric Purity Determined direct_method->end achiral_separation Separation on Achiral Column (e.g., C18) indirect_method->achiral_separation achiral_separation->end G D_Serine D-Serine N_acetyl_D_serine N-acetyl-D-serine D_Serine->N_acetyl_D_serine Acetylation Target_Molecule This compound N_acetyl_D_serine->Target_Molecule O-methylation Lacosamide Lacosamide Target_Molecule->Lacosamide Amidation with Benzylamine

References

Application Notes and Protocols for NMR Spectroscopic Analysis of (2R)-2-acetamido-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2R)-2-acetamido-3-methoxypropanoic acid. This chiral intermediate is significant in synthetic organic chemistry, notably as a building block in the synthesis of pharmaceuticals like Lacosamide.[1] Given the absence of publicly available experimental NMR data, this document presents predicted ¹H and ¹³C NMR spectra to guide researchers in the structural verification and purity assessment of this compound. The protocols outlined herein cover sample preparation, data acquisition, and processing for routine one-dimensional and advanced two-dimensional NMR experiments.

Introduction

This compound, also known as N-acetyl-O-methyl-D-serine, is a chiral building block of significant interest in medicinal and process chemistry. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredients (APIs) it is used to synthesize. Therefore, unambiguous structural confirmation and purity assessment are critical quality control steps. NMR spectroscopy is the most powerful analytical technique for the structural elucidation of organic molecules in solution. This note provides a comprehensive guide to obtaining and interpreting NMR data for this specific molecule.

Predicted NMR Data

Due to the lack of experimentally acquired spectra in the public domain, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. These predictions serve as a valuable reference for researchers.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to each unique proton in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[1] The proton on the chiral center (α-proton) will present as a multiplet due to coupling with the adjacent methylene protons.[1] A sharp singlet for the methoxy group protons is anticipated around 3.3-3.5 ppm, while the acetamido methyl protons will also appear as a singlet.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom NumberProton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
1-COOH>10broad s1H
2α-CH4.5 - 4.7dd1H
3-CH₂-3.6 - 3.8m2H
4-OCH₃3.3 - 3.5s3H
5-NH-7.5 - 8.5d1H
6-COCH₃1.9 - 2.1s3H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom NumberCarbon AssignmentPredicted Chemical Shift (ppm)
1-COOH170 - 175
2α-CH50 - 55
3-CH₂-70 - 75
4-OCH₃58 - 62
5-C=O (amide)169 - 172
6-CH₃ (acetyl)22 - 25

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument-specific parameters may require optimization.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional): An internal standard such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added for accurate chemical shift referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

Standard pulse programs and parameter sets available on the spectrometer software can be used for these experiments.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

Molecular Structure and Atom Numbering

Molecular_Structure cluster_0 This compound C1 C(1) O1a O C1->O1a O1b OH C1->O1b C2 C(2) C1->C2 H2 H C2->H2 N N C2->N C3 C(3) C2->C3 C5 C(5) N->C5 H3a H C3->H3a H3b H C3->H3b O4 O(4) C3->O4 C4 C(4) O4->C4 H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c O5 O C5->O5 C6 C(6) C5->C6 H6a H C6->H6a H6b H C6->H6b H6c H C6->H6c

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup & Shimming filter->setup acquire_1d Acquire 1D Spectra (¹H, ¹³C) setup->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process Fourier Transform & Phasing acquire_2d->process analyze Reference, Integrate & Assign process->analyze report Generate Report analyze->report

Caption: Standard workflow for NMR spectroscopic analysis.

Key ¹H-¹H COSY Correlations

COSY_Correlations H_alpha α-H (2) H_beta β-H₂ (3) H_alpha->H_beta J H_amide NH (5) H_alpha->H_amide J

References

Application Notes and Protocols for the Mass Spectrometric Analysis of (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid is a chiral building block of significant interest in pharmaceutical synthesis, notably as an intermediate in the production of the anticonvulsant medication Lacosamide.[1] Its chemical structure, also known as N-acetyl-O-methyl-D-serine, consists of a propanoic acid backbone with an acetamido group at the C2 position and a methoxy group at the C3 position.[1] The precise characterization and quantification of this molecule are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of this compound. This document provides detailed application notes and protocols for its analysis using Electrospray Ionization (ESI) mass spectrometry.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₆H₁₁NO₄[1][2][3]
Molecular Weight 161.16 g/mol [1][2][3]
Exact Mass 161.0688 g/mol [2]
IUPAC Name This compound[2]
CAS Number 196601-67-9[1][2]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the quantitative analysis of this compound in a research or quality control setting. Electrospray ionization is the preferred method for such polar and thermally labile small molecules.[4][5][6][7]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a diluent of 50:50 acetonitrile:water.

  • Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For analysis in a complex matrix (e.g., reaction mixture, biological fluid), perform a protein precipitation or a solid-phase extraction to remove interfering substances. A simple protein precipitation can be achieved by adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Selected Reaction Monitoring (SRM) for quantification or Full Scan MS and tandem MS (MS/MS) for qualitative analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

Data Presentation

Predicted Mass Spectral Data

Based on the structure of this compound, the following ions are predicted in positive mode ESI-MS.

Ion TypePredicted m/zNotes
[M+H]⁺ 162.0761Protonated molecule. This will be the precursor ion for MS/MS fragmentation.
[M+Na]⁺ 184.0580Sodium adduct, commonly observed in ESI.
[M+K]⁺ 200.0319Potassium adduct, also possible depending on solvent purity.
Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 162.0761) is crucial for structural confirmation. The fragmentation of N-acetylated amino acids often involves characteristic losses.[8][9][10][11]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
162.0761116.0706H₂O + COLoss of water and carbon monoxide from the carboxylic acid group.
162.0761102.0550CH₃COOHLoss of acetic acid from the acetamido group.
162.076188.0393CH₃OCH₂CHNH₂Cleavage of the C-C bond between the alpha and beta carbons.
162.076174.0600C₅H₉O₂Loss of the methoxypropionyl group.
162.076143.0184C₃H₄O₃NAcetyl group fragment.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Dilution Serial Dilution (Calibration Curve) Standard->Dilution Dilute LC Liquid Chromatography (C18 Separation) Dilution->LC Extraction Sample Extraction (e.g., Protein Precipitation) Extraction->LC MS Mass Spectrometry (ESI Positive Mode) LC->MS Elution MSMS Tandem MS (Fragmentation) MS->MSMS Precursor Selection Quant Quantification (SRM) MSMS->Quant Qual Qualitative Analysis (Full Scan & MS/MS) MSMS->Qual

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Predicted Fragmentation Pathway

The logical relationship of the predicted fragmentation of the protonated molecule is depicted below.

fragmentation_pathway cluster_fragments Primary Fragments cluster_small_frag Small Fragments Precursor [M+H]⁺ m/z = 162.0761 Frag1 m/z = 116.0706 Precursor->Frag1 - (H₂O + CO) Frag2 m/z = 102.0550 Precursor->Frag2 - CH₃COOH Frag3 m/z = 88.0393 Precursor->Frag3 - C₄H₇O₃ Frag4 m/z = 74.0600 Precursor->Frag4 - C₅H₉O₂ Frag5 m/z = 43.0184 Precursor->Frag5 - C₃H₄O₃N

Caption: Predicted fragmentation of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the characterization and quantification of this compound. The use of ESI allows for gentle ionization, preserving the molecular ion for fragmentation analysis. The predicted fragmentation patterns offer a basis for confident structural elucidation and the development of selective reaction monitoring methods for high-throughput quantitative studies in drug development and quality control environments. Method optimization, particularly the chromatographic separation and collision energy for MS/MS, will be necessary to achieve the desired performance for specific applications.

References

Application Notes and Protocols for (2R)-2-acetamido-3-methoxypropanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a chiral intermediate primarily recognized for its role in the synthesis of the anticonvulsant drug Lacosamide.[1] Given its structural similarity to N-acetylated amino acids and its precursor relationship to a neuroactive compound, this molecule holds potential for investigation in various cell culture systems, particularly in neuroscience and cancer research.

These application notes provide a detailed protocol for the use of this compound in cell culture, including hypothetical biological effects and the signaling pathways it may modulate. The provided protocols and expected outcomes are based on the known activities of structurally related compounds, such as D-serine and Lacosamide, and are intended to serve as a starting point for experimental investigation. It is imperative that these protocols and hypothesized effects are experimentally validated for the specific cell lines and research models being used.

Physicochemical Properties

PropertyValue
Synonyms N-acetyl-O-methyl-D-serine, (R)-2-Acetylamino-3-methoxy-propionic acid
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16 g/mol
CAS Number 196601-67-9

Hypothesized Biological Activity

Based on its structure as a D-serine derivative, this compound may act as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical in neurotransmission and synaptic plasticity.[1][2][3] D-serine is a known co-agonist of NMDA receptors, and modifications to its structure could alter its binding affinity and functional effects.[1][2][3]

Furthermore, as a direct precursor to Lacosamide, it is plausible that this compound could exhibit some of the biological activities of its derivative. Lacosamide is known to selectively enhance the slow inactivation of voltage-gated sodium channels, thereby stabilizing neuronal membranes.[4][5][6][7][8][9] In some cell lines, Lacosamide has also been observed to have modest anti-proliferative effects and to induce histone hyperacetylation.[10][11][12]

Experimental Protocols

Preparation of Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • To prepare a 100 mM stock solution, weigh out 16.12 mg of this compound and dissolve it in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution, similar to the preparation of other N-acetylated amino acids.[13]

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14][15][16][17]

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma cells, U87-MG glioblastoma cells)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 100 mM stock solution to achieve final concentrations ranging from 1 µM to 1000 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Assay

This assay is used to determine if this compound has antioxidant or pro-oxidant effects by measuring the levels of intracellular reactive oxygen species.[18][19][20][21][22]

Materials:

  • Cells of interest

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • H₂O₂ (as a positive control)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate or other suitable culture vessel.

  • Culture the cells to the desired confluency.

  • Treat the cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if the compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.[23][24][25][26][27]

Materials:

  • Cells of interest

  • Caspase-Glo® 3/7 Assay System or similar

  • Luminometer-compatible white-walled 96-well plates

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound based on the protocols described above.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100.0 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5088.1 ± 5.5
10075.4 ± 4.9
25062.9 ± 6.3
50048.2 ± 5.7
100035.6 ± 4.2

Table 2: Effect of this compound on Intracellular ROS Levels

TreatmentROS Levels (Fold Change vs. Control) ± SD
Control (Vehicle)1.00 ± 0.12
Compound (50 µM)0.85 ± 0.09
Compound (250 µM)0.67 ± 0.11
H₂O₂ (100 µM)3.50 ± 0.45

Table 3: Effect of this compound on Caspase-3/7 Activity

TreatmentCaspase-3/7 Activity (Fold Change vs. Control) ± SD
Control (Vehicle)1.00 ± 0.15
Compound (100 µM)1.20 ± 0.21
Compound (500 µM)2.80 ± 0.35
Staurosporine (1 µM)5.50 ± 0.60

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability MTT Assay for Cell Viability incubate->viability ros DCFH-DA Assay for ROS Levels incubate->ros apoptosis Caspase-Glo 3/7 Assay for Apoptosis incubate->apoptosis read_plate Measure Absorbance, Fluorescence, or Luminescence viability->read_plate ros->read_plate apoptosis->read_plate analyze_data Analyze and Tabulate Data read_plate->analyze_data

Caption: Workflow for assessing the in vitro effects of this compound.

Hypothesized Signaling Pathway 1: Modulation of NMDA Receptor Signaling

G compound This compound nmda_r NMDA Receptor compound->nmda_r Binds to co-agonist site? ca_influx Ca²⁺ Influx nmda_r->ca_influx camkii CaMKII Activation ca_influx->camkii creb CREB Phosphorylation camkii->creb gene_expression Altered Gene Expression (e.g., related to synaptic plasticity) creb->gene_expression

Caption: Hypothesized modulation of NMDA receptor signaling by the compound.

Hypothesized Signaling Pathway 2: Interaction with Voltage-Gated Sodium Channels

G compound This compound vgsc Voltage-Gated Sodium Channel (VGSC) compound->vgsc Interacts with VGSC? slow_inactivation Enhanced Slow Inactivation vgsc->slow_inactivation neuronal_firing Reduced Repetitive Neuronal Firing slow_inactivation->neuronal_firing neuroprotection Neuroprotection neuronal_firing->neuroprotection

References

Application Notes and Protocols: (2R)-2-acetamido-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals

Extensive research into the scientific literature and chemical databases indicates that (2R)-2-acetamido-3-methoxypropanoic acid , also known as N-acetyl-O-methyl-D-serine , is not utilized as a metabolic tracer. Instead, its primary and well-documented application is as a key chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example of its use is in the manufacturing of Lacosamide, an anticonvulsant medication.[1]

This document, therefore, serves to clarify the established role of this compound and to provide general principles and protocols for metabolic tracing using structurally related compounds, such as stable isotope-labeled serine.

Part 1: this compound - Chemical Profile and Primary Application

This compound is a synthetic amino acid derivative. Its stereospecific "(2R)" configuration is crucial for its role as a building block in asymmetric synthesis, ensuring the production of enantiomerically pure drug substances.[1]

Chemical Properties
PropertyValue
IUPAC Name This compound
Synonyms N-acetyl-O-methyl-D-serine
CAS Number 196601-67-9
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol [2][3]
Primary Application: Intermediate in Lacosamide Synthesis

The synthesis of Lacosamide, a functionalized amino acid, relies on the chiral integrity of intermediates like this compound to achieve the desired therapeutic effect. The synthetic pathway involves the coupling of this intermediate with other molecules to construct the final drug structure.[1]

Part 2: Metabolic Tracing - Principles and Application of Related Compounds

Metabolic tracing is a powerful technique used to investigate the flow of atoms through metabolic pathways. This is typically achieved by introducing a molecule labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking its incorporation into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

While this compound is not used for this purpose, derivatives of the amino acid serine are fundamental tracers in metabolic research.

Serine Metabolism

Serine is a non-essential amino acid with a central role in cellular metabolism. It serves as a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), lipids (sphingolipids and phosphatidylserine), and is a major source of one-carbon units for nucleotide synthesis and methylation reactions.[2] D-serine, its enantiomer, acts as a neuromodulator.[4][5]

The diagram below illustrates the central role of L-serine in cellular metabolism.

Serine_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phospho- glycerate Glycolysis->ThreePG LSerine L-Serine ThreePG->LSerine Serine Biosynthesis Glycine Glycine LSerine->Glycine SHMT Cysteine Cysteine LSerine->Cysteine DSerine D-Serine LSerine->DSerine Serine Racemase OneCarbon One-Carbon Metabolism LSerine->OneCarbon Donates One-Carbon Unit Lipids Lipid Synthesis LSerine->Lipids Glycine->OneCarbon Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides Methylation Methylation Reactions OneCarbon->Methylation

Central Role of L-Serine in Metabolism
Experimental Protocol: Stable Isotope Tracing with [U-¹³C]-L-Serine in Cell Culture

This protocol provides a general workflow for tracing the metabolic fate of L-serine in cultured mammalian cells.

1. Materials and Reagents:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • L-serine-free medium

  • [U-¹³C]-L-Serine (uniformly labeled with ¹³C)

  • Trypsin-EDTA

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) system

2. Experimental Workflow:

The following diagram outlines the key steps in a stable isotope tracing experiment.

Tracing_Workflow start Start: Seed Cells culture Culture cells to desired confluency start->culture wash1 Wash cells with PBS culture->wash1 label Incubate with L-serine-free medium containing [U-13C]-L-Serine wash1->label wash2 Wash cells with cold PBS label->wash2 quench Quench metabolism and extract metabolites (e.g., with 80% methanol) wash2->quench collect Collect cell extract quench->collect analyze Analyze by LC-MS collect->analyze end End: Data Analysis analyze->end

Workflow for a Cell-Based Isotope Tracing Experiment

3. Detailed Methodology:

  • Cell Seeding and Growth: Seed cells in appropriate culture plates and grow in complete medium until they reach the desired confluency (typically 70-80%).

  • Isotope Labeling:

    • Aspirate the growth medium and wash the cells once with sterile PBS.

    • Add pre-warmed L-serine-free medium containing a known concentration of [U-¹³C]-L-Serine. The concentration and labeling duration should be optimized for the specific cell line and experimental question.

  • Metabolite Extraction:

    • After the labeling period, place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.

    • Incubate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

  • Sample Analysis:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an appropriate LC-MS method to separate and detect metabolites and their ¹³C-labeled isotopologues.

4. Data Analysis:

The raw data from the LC-MS will contain information on the mass-to-charge ratio (m/z) and retention time of detected ions. The analysis involves:

  • Identifying metabolites based on their accurate mass and retention time, matched against a standard library.

  • Determining the mass isotopologue distribution (MID) for each metabolite of interest. The MID reflects the fractional abundance of molecules with 0, 1, 2, ... n ¹³C atoms.

  • Using the MIDs to calculate the fractional contribution of the tracer to the metabolite pool and to infer the activity of metabolic pathways.

Conclusion

While This compound is a valuable molecule in the field of synthetic chemistry, it is not employed as a metabolic tracer. Researchers interested in studying serine metabolism and related pathways should utilize stable isotope-labeled versions of L-serine or D-serine. The protocols and principles outlined above provide a foundational guide for conducting such metabolic tracing experiments.

References

Application Notes: Derivatization of (2R)-2-acetamido-3-methoxypropanoic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application is generally limited to volatile and thermally stable compounds.[1] Many biologically relevant molecules, including amino acids and their derivatives like (2R)-2-acetamido-3-methoxypropanoic acid (also known as N-acetyl-O-methylserine), are non-volatile due to their polar functional groups. To make these compounds suitable for GC-MS analysis, a chemical modification process called derivatization is necessary.[1] This process replaces active hydrogens in polar functional groups (such as -COOH and -NH) with nonpolar groups, thereby increasing the analyte's volatility and thermal stability. Silylation, which introduces a trimethylsilyl (TMS) group, is one of the most common derivatization techniques for amino acids.[2]

This document provides a detailed protocol for the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylating reagent.[3][4]

Principle of the Method

The derivatization of this compound with BSTFA involves the replacement of the acidic proton on the carboxylic acid group with a trimethylsilyl (TMS) group. The amide proton can also be derivatized, though it is less reactive.[1] The reaction proceeds by nucleophilic attack of the analyte on the silicon atom of BSTFA, leading to the formation of a volatile TMS-ester. This TMS derivative exhibits improved chromatographic behavior, allowing for sensitive and reproducible analysis by GC-MS.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetonitrile (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., SLB™-5ms)

2. Sample Preparation

  • Accurately weigh a small amount (e.g., 0.1-1.0 mg) of the this compound standard or dried sample extract into a 2 mL glass reaction vial.

  • To ensure the reaction goes to completion, it is critical to remove any residual moisture. Dry the sample thoroughly under a gentle stream of high-purity nitrogen gas.

3. Derivatization Procedure (Silylation with BSTFA)

  • Add 100 µL of anhydrous acetonitrile to the dried sample in the reaction vial to dissolve the analyte.[3][4]

  • Add 100 µL of BSTFA to the vial.[3][5]

  • Tightly cap the vial to prevent the entry of moisture and evaporation of the reagent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Heat the vial at 100°C for 30 minutes using a heating block or oven.[3][4][5] These conditions have been shown to be optimal for the derivatization of many amino acids.[4][5]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for GC-MS analysis. Inject 1 µL of the final solution into the GC-MS.

Data Presentation

The successful derivatization of this compound will result in one or two major products, corresponding to the mono- and di-silylated derivatives. The primary product is expected to be the mono-silylated derivative at the carboxylic acid position. The mass spectrum will show characteristic fragments useful for identification and quantification.

Table 1: Predicted GC-MS Data for Trimethylsilyl (TMS) Derivative of this compound

CompoundDerivativeMolecular Weight ( g/mol )Predicted Key Mass Fragments (m/z)Notes
This compoundMono-TMS233.32M+: 233Molecular ion of the derivatized compound.
[M-15]+: 218Loss of a methyl group (-CH₃) from the TMS moiety.
[M-59]+: 174Loss of the acetamido group fragment (-NHCOCH₃).[6]
[M-73]+: 160Loss of the trimethylsilyl group (-Si(CH₃)₃).
m/z 73Characteristic fragment for the trimethylsilyl ion (Si(CH₃)₃)+.

Note: The fragmentation pattern is predictive. Actual mass spectra should be acquired and interpreted to confirm the identity of the derivative.

Visualizations

Derivatization and Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Analyte: This compound dry Dry Sample (N₂ Stream) start->dry dissolve Dissolve in Acetonitrile dry->dissolve add_bstfa Add BSTFA Reagent dissolve->add_bstfa heat Heat at 100°C for 30 min add_bstfa->heat gcms GC-MS Injection and Analysis heat->gcms data Data Acquisition & Interpretation gcms->data

Figure 1: Workflow for the silylation of this compound.

Chemical Derivatization Reaction

The diagram below shows the chemical reaction for the formation of the trimethylsilyl ester of the target analyte.

Derivatization_Reaction Analyte Analyte (R-COOH) BSTFA BSTFA (Silylating Agent) plus1 + Derivative TMS Derivative (R-COOSi(CH₃)₃) (Volatile) BSTFA:e->Derivative:w Reaction arrow Heat (100°C) Byproduct Byproduct plus2 +

Figure 2: Silylation reaction of a carboxylic acid with BSTFA.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug Lacosamide.[1] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies. The synthesis routes, experimental procedures, and purification techniques are presented to guide researchers and professionals in the efficient and controlled production of this key building block.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. The "chiral pool" approach, which utilizes readily available chiral molecules from nature, is an effective strategy for introducing stereochemical control in a synthetic sequence.[1] D-serine, an inexpensive and naturally occurring amino acid, serves as an excellent starting material for the synthesis of this compound, leveraging its inherent chirality to produce the desired (R)-enantiomer.[1]

This document outlines two primary synthetic routes starting from D-serine, providing a comparative overview and detailed experimental protocols. Additionally, a chemoenzymatic approach is discussed as a method to achieve very high enantiomeric purity.

Synthetic Routes Overview

Two main chemical synthesis routes starting from D-serine are detailed below. The choice of route may depend on factors such as available reagents, desired scale, and specific purity requirements.

Route 1: N-Boc Protection, O-Methylation, Deprotection, and N-Acetylation

This route involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by methylation of the hydroxyl group. Subsequent deprotection and acetylation yield the final product. This method offers good control over side reactions.

Route 2: Direct Acetylation followed by O-Methylation

This route involves the initial acetylation of the amino group of D-serine, followed by methylation of the hydroxyl group. This approach is more direct but may require careful optimization to avoid side products.

Chemoenzymatic Route

For applications requiring exceptionally high enantiomeric purity, a chemoenzymatic strategy can be employed. This method typically involves the enzymatic resolution of a racemic or near-racemic intermediate to yield highly enantiopure O-methyl-D-serine, which is then acetylated. This approach can achieve enantiomeric excess (ee) values exceeding 99.8%.[1]

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the recommended synthetic routes.

Table 1: Quantitative Data for Route 1

StepReactionReagentsSolventYieldPurityReference
1N-Boc Protection of D-SerineD-Serine, Boc Anhydride, NaOHWater--[2]
2O-Methylation of N-Boc-D-serineN-Boc-D-serine, Dimethyl Sulfate, NaOHToluene98.5%96% (HPLC)[3]
3N-Boc DeprotectionN-Boc-O-methyl-D-serine, Oxalyl ChlorideMethanol>70%-[4]
4N-Acetylation of O-methyl-D-serineO-methyl-D-serine, Acetic AnhydrideEthyl Acetate->99% after crystallization[1][2]

Table 2: Quantitative Data for Alternative Steps and Routes

StepReactionReagentsSolventYieldPurityReference
Acetylation of O-methyl-D-serine trifluoroacetateO-methyl-D-serine trifluoroacetate, Acetic AnhydrideEthyl AcetateQuantitative-[2]
Chemoenzymatic Synthesis of O-methyl-D-serine--->98.5%>99.8% ee[1]

Experimental Protocols

Route 1: N-Boc Protection, O-Methylation, Deprotection, and N-Acetylation

This route is recommended for its high yields and purity, with well-defined intermediates.

Diagram of Route 1 Workflow:

G D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine Boc Anhydride, NaOH N_Boc_O_methyl_D_Serine (2R)-2-(tert-butoxycarbonylamino)- 3-methoxypropanoic acid N_Boc_D_Serine->N_Boc_O_methyl_D_Serine Dimethyl Sulfate, NaOH O_methyl_D_Serine O-methyl-D-serine N_Boc_O_methyl_D_Serine->O_methyl_D_Serine Deprotection (e.g., Oxalyl Chloride) Final_Product (2R)-2-acetamido- 3-methoxypropanoic acid O_methyl_D_Serine->Final_Product Acetic Anhydride

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of N-Boc-D-serine

  • Materials: D-Serine, Di-tert-butyl dicarbonate (Boc Anhydride), Sodium Hydroxide (NaOH), Water.

  • Protocol:

    • In a suitable reaction vessel, dissolve D-serine in an aqueous solution of sodium hydroxide at a controlled temperature (typically 0-5 °C).

    • Slowly add Boc anhydride to the reaction mixture while maintaining the temperature and pH.

    • Stir the reaction for a specified time until completion, as monitored by TLC or HPLC.

    • After the reaction is complete, acidify the mixture with an appropriate acid (e.g., citric acid or dilute HCl) to precipitate the N-Boc-D-serine.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the product.

Step 2: Synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid

  • Materials: N-Boc-D-serine, Toluene, Dimethyl sulfate, Sodium hydroxide solution (50% w/w).

  • Protocol:

    • Suspend N-Boc-D-serine (e.g., 95 g, 463.4 mmol) in toluene (500 mL) in a reaction vessel equipped for cooling.

    • Cool the suspension to 0-10 °C.

    • Simultaneously add dimethyl sulfate (240 g, 1904 mmol) and a 50% w/w sodium hydroxide solution (104.7 g, 2619 mmol) at a rate that maintains the temperature between 5-10 °C.[3]

    • Stir the reaction mixture at 5-10 °C for 2 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, dilute the reaction mass with water and separate the toluene layer.

    • Adjust the pH of the aqueous layer to 3.5-4.0 with 2N HCl.

    • Extract the product with a suitable organic solvent (e.g., methylene chloride).

    • Combine the organic extracts, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the product as an oil.[3]

Step 3: Deprotection of N-Boc-O-methyl-D-serine

  • Materials: (2R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid, Methanol, Oxalyl chloride.

  • Protocol:

    • In a dry reaction flask, dissolve the N-Boc protected intermediate in methanol.

    • At room temperature, add oxalyl chloride (approximately 3 equivalents) to the solution.[4]

    • Stir the reaction mixture. The reaction is typically fast and may be accompanied by a slight increase in temperature.[4]

    • Monitor the deprotection by TLC or HPLC.

    • Once the starting material is consumed, the solvent can be removed under reduced pressure to obtain the crude O-methyl-D-serine, often as a salt.

Step 4: Synthesis of this compound

  • Materials: O-methyl-D-serine, Ethyl acetate, Acetic anhydride.

  • Protocol:

    • Suspend the crude O-methyl-D-serine in ethyl acetate.

    • Cool the mixture to 0-5 °C.

    • Slowly add acetic anhydride (approximately 1.0-1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for several hours (e.g., 20 hours) until completion, as monitored by TLC or HPLC.[2]

    • Cool the reaction mixture to 0-5 °C to induce crystallization.

    • Filter the crystalline product and wash the filter cake with cold ethyl acetate.

    • Dry the product under vacuum to obtain N-acetyl-O-methyl-D-serine as a white crystalline solid.[2]

Purification by Crystallization
  • General Procedure:

    • Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, water, or a mixture) at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to promote crystallization.

    • If necessary, scratching the inside of the flask or seeding with a small crystal of the pure product can induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • This process can be repeated to achieve higher purity. For industrial scale, controlled cooling rates and the use of anti-solvents are common practices.

Diagrams

Logical Relationship of Synthetic Approaches:

G cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Target Molecule D_Serine D-Serine Route1 Route 1: N-Boc Protection -> O-Methylation -> Deprotection -> N-Acetylation D_Serine->Route1 Route2 Route 2: N-Acetylation -> O-Methylation D_Serine->Route2 Final_Product (2R)-2-acetamido- 3-methoxypropanoic acid Route1->Final_Product Route2->Final_Product Chemoenzymatic Chemoenzymatic Route: Enzymatic Resolution -> N-Acetylation Chemoenzymatic->Final_Product

Caption: Overview of synthetic strategies.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Reagent-Specific Hazards:

    • Dimethyl sulfate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and PPE.

    • Oxalyl chloride: Corrosive and toxic. Reacts violently with water. Handle in a dry atmosphere.

    • Acetic anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors.

    • Sodium hydroxide: Corrosive. Causes severe burns.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through multiple synthetic routes, with the N-Boc protected route from D-serine offering a robust and high-yielding process. For applications demanding the highest stereochemical purity, a chemoenzymatic approach is a viable alternative. Careful control of reaction conditions and appropriate purification techniques, such as crystallization, are essential for obtaining the final product with the desired quality attributes for its use in pharmaceutical manufacturing.

References

Application Notes and Protocols: (2R)-2-acetamido-3-methoxypropanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a crucial chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2] Its primary role in drug discovery is to provide the correct stereochemistry at the C2 position of the propanoic acid backbone, which is essential for the pharmacological activity of Lacosamide.[1][2] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to Lacosamide, as well as its application in structure-activity relationship (SAR) studies.

Application in Drug Discovery

The principal application of this compound in drug discovery is as a key building block for the synthesis of Lacosamide, a medication used for the treatment of partial-onset seizures.[2][3] The stereochemistry of this intermediate is critical, as different enantiomers of a drug can have significantly different biological activities.[1]

Furthermore, this compound and its derivatives are pivotal for conducting SAR studies on Lacosamide.[1] By modifying the 3-methoxy group, researchers can synthesize a library of Lacosamide analogues to investigate the steric and electronic requirements of the drug's binding site.[1] Such studies have shown that small, non-polar substituents at the 3-oxy position can maintain anticonvulsant activity, while larger groups tend to diminish it.[1]

Data Presentation

Table 1: Synthesis of this compound - Reported Yields and Purity
Starting MaterialKey ReagentsMethodYield (%)Enantiomeric Excess (ee) (%)Reference
Z-2-Acetamido-3-methoxyacrylic acidH₂, (-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborateCatalytic Asymmetric Hydrogenation99.899.6[4]
2-amino-3-methoxypropanoic acid hydrochlorideAcetic anhydride, TriethylamineAcetylationNot specifiedNot specified[3]
Table 2: Conversion of (2R)-N-benzyl-2-amino-3-methoxypropionamide to Lacosamide
IntermediateReagentsMethodOverall Yield (%)Chiral Purity (%)Reference
(R)-N-benzyl-2-amino-3-methoxypropionamide phosphate saltAcetic anhydride, Sodium bicarbonateAcetylation62.8499.93[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation

This protocol is based on the catalytic asymmetric hydrogenation of Z-2-Acetamido-3-methoxyacrylic acid.[4]

Materials:

  • Z-2-Acetamido-3-methoxyacrylic acid

  • (-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate (Rh catalyst)

  • Methanol

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure vessel under a nitrogen atmosphere, charge the glass reactor with Z-2-Acetamido-3-methoxyacrylic acid (1 g).

  • Add the Rh catalyst (1 mg, 0.1% w/w) and methanol (5 mL).

  • Seal the vessel and purge with hydrogen gas by pressurizing to 10 barg and then releasing the pressure. Repeat this step twice.

  • Adjust the hydrogen pressure to 10 barg.

  • Stir the reaction mixture at 45°C for 20 hours.

  • Stop the reaction by purging the vessel with helium.

  • Analyze the reaction mixture by chemical and chiral HPLC to determine conversion and enantiomeric excess.

Expected Outcome:

  • Conversion: 100%

  • Chemical Purity: 98.6%

  • Enantiomeric Excess: 99.6%

Protocol 2: Synthesis of Lacosamide from this compound

This protocol involves the amidation of this compound with benzylamine.

Materials:

  • This compound

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • Benzylamine

  • Dichloromethane (CH₂Cl₂)

  • 1 N HCl

  • 8% NaHCO₃

  • Water

Procedure:

  • Dissolve this compound in CH₂Cl₂.

  • Cool the solution to -10 to -5 °C.

  • Add isobutyl chloroformate (1.0 equiv) and N-methylmorpholine (1.6 equiv).

  • Stir the mixture for 30 minutes at -10 to -5 °C.

  • Add a solution of benzylamine (1.03 equiv) in CH₂Cl₂.

  • Allow the mixture to warm to 10–15 °C and age for 2 hours.

  • Wash the mixture sequentially with water, 1 N HCl, 8% NaHCO₃, and water.

  • The resulting solution in CH₂Cl₂ contains the desired product, (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Lacosamide start Z-2-Acetamido-3-methoxyacrylic acid process1 Asymmetric Hydrogenation (Rh Catalyst, H2, Methanol) start->process1 product1 This compound process1->product1 process2 Amidation (Isobutyl chloroformate, NMM, Benzylamine) product1->process2 product2 Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) process2->product2

Caption: Experimental workflow for the synthesis of Lacosamide.

sar_logic cluster_analogs Generation of Analogs for SAR Studies cluster_evaluation Biological Evaluation center_node This compound (Core Scaffold) modification Modification of 3-methoxy group center_node->modification analog_library Library of Lacosamide Analogs modification->analog_library activity_assay Anticonvulsant Activity Assays analog_library->activity_assay sar_determination Structure-Activity Relationship (SAR) Determination activity_assay->sar_determination

Caption: Logic for SAR studies using the core scaffold.

References

Application Notes and Protocols for (2R)-2-acetamido-3-methoxypropanoic acid in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a chiral building block utilized in the synthesis of complex organic molecules, most notably as an intermediate in the production of the anticonvulsant drug Lacosamide.[1] Its structure features a propanoic acid backbone with an acetamido group at the second carbon (C2) and a methoxy group at the third carbon (C3). The "(2R)" designation specifies the stereochemistry at the chiral center, which is critical for its function in pharmaceutical synthesis.[1]

While this compound is well-established in synthetic organic chemistry, a comprehensive review of scientific literature reveals no established, direct applications of this compound in the field of proteomics. However, its structural similarity to N-acetylated and O-methylated amino acids, which are common post-translational modifications (PTMs), suggests potential hypothetical applications. This document outlines theoretical protocols and application notes for its use as a mass spectrometry standard, in metabolic labeling studies, and as a precursor for a chemical probe. These proposed applications are based on established proteomics techniques.

Proposed Application 1: A Standard for Mass Spectrometry-Based Quantification of Protein Modifications

Application Note:

The accurate identification and quantification of post-translational modifications are central to proteomics. N-acetylation and O-methylation are crucial PTMs that regulate protein function and stability. This compound can serve as a valuable synthetic standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting peptides bearing N-acetylated and O-methylated serine residues. By spiking this compound into complex biological samples, researchers can establish retention times, optimize fragmentation parameters, and create standard curves for absolute quantification. A stable isotope-labeled version of this molecule could also serve as an ideal internal standard for relative quantification experiments.

Experimental Protocol: Development of a Quantitative LC-MS/MS Method

  • Preparation of Standard Stock Solution:

    • Dissolve 1 mg of this compound in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to generate a series of standard solutions with concentrations ranging from 1 µg/mL to 1 ng/mL.

  • Sample Preparation:

    • Take a protein lysate from cells or tissue of interest.

    • Perform a standard tryptic digest of the proteins.

    • After digestion, spike the peptide mixture with the prepared standard solutions at various concentrations.

  • LC-MS/MS Analysis:

    • Inject the spiked peptide samples into a high-resolution mass spectrometer coupled with a reverse-phase liquid chromatography system.

    • Chromatography: Use a C18 column with a gradient of acetonitrile in water (both with 0.1% formic acid) to separate the peptides.

    • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode, acquiring full MS scans followed by MS/MS scans of the most abundant precursor ions. Create an inclusion list for the m/z of the protonated this compound.

  • Data Analysis:

    • Identify the retention time and fragmentation pattern of the standard compound.

    • Develop a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method using the most intense and specific fragment ions.

    • Generate a standard curve by plotting the peak area of the standard against its concentration. This curve can be used for the quantification of similarly modified peptides in biological samples.

Quantitative Data Summary (Hypothetical)

Concentration (ng/mL)Peak Area (Arbitrary Units)
15,000
1052,000
50260,000
100515,000
5002,550,000
10005,200,000

Experimental Workflow for MS Standard Development

workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Stock Solution (1 mg/mL) dilutions Serial Dilutions stock->dilutions spike Spike with Standard dilutions->spike lysate Protein Lysate digest Tryptic Digest lysate->digest digest->spike lcms LC-MS/MS spike->lcms data Data Analysis lcms->data curve Standard Curve data->curve

Caption: Workflow for using the compound as an MS standard.

Proposed Application 2: Metabolic Labeling with Stable Isotopes

Application Note:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[2][3][4] A stable isotope-labeled version of this compound (e.g., with ¹³C or ¹⁵N) could potentially be used to trace the metabolic fate of D-serine and investigate its incorporation into proteins or other biomolecules. While D-amino acids are not typically incorporated into proteins during ribosomal synthesis, they can be found in some peptides and have important biological roles.[5][6][7] This hypothetical experiment would allow for the sensitive detection of molecules derived from the labeled precursor.

Experimental Protocol: SILAC-based Metabolic Tracing

  • Synthesis of Labeled Compound: Synthesize this compound with heavy isotopes (e.g., ¹³C₆, ¹⁵N₁).

  • Cell Culture and Labeling:

    • Culture two populations of cells.

    • In the "heavy" population, supplement the growth medium with the stable isotope-labeled this compound.

    • In the "light" population, use the standard, unlabeled compound as a control.

    • Incubate the cells for a sufficient period to allow for the uptake and metabolism of the compound.

  • Protein Extraction and Digestion:

    • Harvest both cell populations and lyse them to extract proteins.

    • Combine equal amounts of protein from the "heavy" and "light" populations.

    • Perform a tryptic digest on the mixed protein sample.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis:

    • Use specialized software to identify and quantify the "heavy" and "light" peptide pairs.

    • The ratio of heavy to light peak intensities will reveal the extent of incorporation of the labeled compound into specific proteins or its conversion into other metabolites that are then incorporated.

Quantitative Data Summary (Hypothetical)

Protein IDPeptide SequenceHeavy/Light RatioPutative Function
P12345...S(O-Me)VAGR...2.1Signaling
Q67890...G(N-Ac)S(O-Me)TK...1.8Metabolism
R54321...PEPTIDE...0.9No significant change

Metabolic Labeling Workflow

silac_workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis light_cells Control Cells ('Light') harvest Harvest & Lyse light_cells->harvest heavy_cells Labeled Cells ('Heavy') heavy_cells->harvest mix Mix 1:1 harvest->mix digest Tryptic Digest mix->digest lcms LC-MS/MS digest->lcms quant Quantification lcms->quant

Caption: SILAC workflow using a labeled compound.

Proposed Application 3: A Building Block for a Chemical Proteomics Probe

Application Note:

Chemical proteomics utilizes small molecule probes to study protein function and interactions in complex biological systems.[8] this compound could be chemically modified to create a probe for identifying proteins that interact with or process N-acetylated, O-methylated D-serine. By adding a reporter tag (like biotin for affinity purification or a fluorophore for imaging) and a reactive group (like a photo-crosslinker), a probe could be synthesized to capture binding partners from cell lysates.

Experimental Protocol: Synthesis and Application of a Biotinylated Probe

  • Probe Synthesis:

    • Activate the carboxylic acid of this compound.

    • Couple the activated acid with a linker that contains a biotin tag at one end and an amine at the other. This creates an affinity probe.

    • For a more advanced probe, a photo-activatable crosslinking group (e.g., a diazirine) could be incorporated into the linker.

  • Affinity Purification:

    • Incubate the biotinylated probe with a cell lysate to allow it to bind to target proteins.

    • If a photo-crosslinker is used, expose the mixture to UV light to form a covalent bond between the probe and its binding partners.

    • Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will capture the probe along with any bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform an in-gel tryptic digest.

    • Identify the proteins by mass spectrometry.

Quantitative Data Summary (Hypothetical)

Protein IDProtein NameEnrichment Factor (Probe vs. Control)
P98765D-amino acid oxidase15.2
Q54321Putative hydrolase8.7
R12345Unknown protein5.1

Chemical Probe Workflow

probe_workflow cluster_synthesis Probe Synthesis cluster_application Probe Application cluster_analysis Analysis start_mat (2R)-2-acetamido-3- methoxypropanoic acid probe Biotinylated Probe start_mat->probe incubate Incubate with Probe probe->incubate lysate Cell Lysate lysate->incubate capture Capture on Beads incubate->capture wash Wash capture->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page ms Mass Spectrometry sds_page->ms

Caption: Workflow for a chemical proteomics experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of (2R)-2-acetamido-3-methoxypropanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the N-acetylation of O-methyl-D-serine.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete N-acetylation: The reaction may not have gone to completion.- Reaction Time: Ensure the reaction is stirred for a sufficient duration. A reported successful synthesis maintained the reaction for 20 hours.[1] - Reagent Stoichiometry: Verify the molar ratio of acetic anhydride to O-methyl-D-serine. An excess of acetic anhydride is typically used. - Temperature: The reaction temperature can influence the rate. A common procedure is to add acetic anhydride at a low temperature (0-5°C) and then allow the reaction to proceed at room temperature (25°C).[1]
Side Reactions: Formation of byproducts can reduce the yield of the desired product.- O-acetylation: Although the methoxy group is less susceptible to acetylation than a hydroxyl group, harsh conditions could potentially lead to side reactions. Using controlled temperature and avoiding excessively strong acetylating agents can mitigate this. - Dimerization/Polymerization: While less common for N-acetylation, ensure proper reaction conditions to favor the desired intramolecular reaction.
Loss during Workup and Purification: The product may be lost during extraction, washing, or crystallization steps.- Extraction: Ensure the pH is appropriately adjusted to maximize the partitioning of the product into the desired solvent phase. - Crystallization: Optimize the solvent system and cooling rate to maximize crystal formation and recovery. Washing the filtered product with a cold, appropriate solvent can minimize dissolution losses.[1]
Product is Impure (Presence of Starting Material) Incomplete Reaction: The N-acetylation reaction has not reached completion.- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (O-methyl-D-serine). - Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Product is Impure (Presence of Unknown Byproducts) Decomposition of Reagents or Product: Acetic anhydride can hydrolyze if moisture is present. The product itself might be unstable under certain conditions.- Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent the decomposition of acetic anhydride. - Temperature Control: Avoid excessive heat during the reaction and workup to prevent product degradation.
Side Reactions: As mentioned previously, side reactions can lead to impurities.- Re-purification: If impurities are present, consider re-crystallization from a suitable solvent system to improve purity.
Loss of Stereochemical Purity (Racemization) Harsh Reaction Conditions: The chiral center of the amino acid can be susceptible to racemization under certain conditions, particularly with heat and in the presence of some reagents.- Mild Conditions: Perform the acetylation at low to ambient temperatures. The use of acetic anhydride at 0-25°C is a reported method.[1] - Avoid Strong Bases/Acids: While the reaction with acetic anhydride produces acetic acid, the conditions are generally mild enough to avoid significant racemization. Avoid unnecessarily harsh acidic or basic conditions during workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is O-methyl-D-serine.[2] This precursor already contains the required methoxy group and the correct stereochemistry at the alpha-carbon. The synthesis then primarily involves the N-acetylation of the amino group. D-serine is also a viable precursor, from which O-methyl-D-serine can be synthesized.[2]

Q2: Which acetylating agent is typically used for the N-acetylation step?

A2: Acetic anhydride is a widely used and effective acetylating agent for this transformation.[1][3] It is readily available and generally provides good yields under appropriate conditions. Acetyl chloride can also be used.

Q3: How can I monitor the progress of the N-acetylation reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting material (O-methyl-D-serine) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the critical parameters to control to ensure a high yield?

A4: To achieve a high yield, it is crucial to control the following parameters:

  • Stoichiometry of Reagents: Using an appropriate excess of acetic anhydride ensures the complete conversion of the starting material.

  • Reaction Temperature: Maintaining the recommended temperature profile (initial cooling followed by reaction at ambient temperature) is important to control the reaction rate and minimize side reactions.[1]

  • Reaction Time: Allowing the reaction to proceed for a sufficient duration is necessary for completion.[1]

  • Workup and Purification: Careful execution of the workup and crystallization steps is essential to minimize product loss.

Q5: Are there any known side reactions to be aware of?

A5: While the N-acetylation of O-methyl-D-serine is generally a clean reaction, potential side reactions include:

  • O-acetylation: Although the methyl ether is much less reactive than a free hydroxyl group, extremely harsh conditions could theoretically lead to reactions at the oxygen atom.

  • Racemization: As with any reaction involving a chiral center, there is a potential for loss of stereochemical integrity if the conditions are too harsh (e.g., high temperatures).

Q6: What is a suitable method for purifying the final product?

A6: The final product, this compound, is a solid and can be effectively purified by crystallization.[1] A common procedure involves filtering the reaction mixture and washing the collected solid with a suitable solvent, such as ethyl acetate, to remove any remaining impurities.[1]

Experimental Protocols

Protocol 1: N-acetylation of O-methyl-D-serine

This protocol is adapted from a reported synthesis of this compound.[1]

Materials:

  • O-methyl-D-serine

  • Ethyl acetate

  • Acetic anhydride

  • Nitrogen atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • In a suitable reaction flask, charge O-methyl-D-serine and ethyl acetate under a nitrogen atmosphere.

  • Cool the reaction mixture to 0-5°C using a cooling bath.

  • Slowly add acetic anhydride to the cooled reaction mixture.

  • Allow the reaction mixture to warm to 25°C and stir for 20 hours.

  • After 20 hours, cool the reaction mixture back to 0-5°C and stir for an additional hour.

  • Filter the resulting solid product and wash the wet cake with cold ethyl acetate.

  • Dry the solid product at 60°C to obtain this compound as a white crystalline solid.

Data Presentation

Starting Material Acetylating Agent Solvent Temperature (°C) Reaction Time (h) Yield Reference
O-methyl-D-serineAcetic AnhydrideEthyl Acetate0-5, then 2520~70-80% (estimated from patent)[1]
GlycineAcetic AnhydrideWaterRoom Temperature0.25-0.3389-92%[3]

Visualizations

Synthesis_Pathway Start O-methyl-D-serine Intermediate N-acetylation Reaction Start->Intermediate Reagent Acetic Anhydride Reagent->Intermediate Product (2R)-2-acetamido- 3-methoxypropanoic acid Intermediate->Product Stirring at 25°C, 20h Troubleshooting_Yield Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Loss Problem->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Check Stoichiometry Cause1->Solution1b Solution2a Control Temperature Cause2->Solution2a Solution3a Optimize Workup Cause3->Solution3a

References

Technical Support Center: (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2R)-2-acetamido-3-methoxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities originate from the starting materials and potential side reactions during synthesis. These can include:

  • Enantiomeric Impurity: The corresponding (2S)-enantiomer (the L-form).

  • Unreacted Starting Materials: Residual D-serine or its derivatives.

  • De-methylated Impurity: (2R)-2-acetamido-3-hydroxypropanoic acid (N-acetyl-D-serine), which can result from the cleavage of the methyl ether.[1]

  • Over-acetylation or O-acetylation byproducts: Depending on the reaction conditions, impurities from acetylation at unintended positions can occur.[1]

Q2: What is the most effective method for removing the (2S)-enantiomer?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective analytical technique to separate and quantify enantiomers. For preparative scale, chiral resolution techniques or enzymatic methods that selectively act on one enantiomer are often employed.[2]

Q3: Can I use standard reversed-phase HPLC to check the purity of my compound?

A3: Standard reversed-phase HPLC is excellent for assessing chemical purity (i.e., separating the target compound from byproducts with different chemical structures). However, it will not separate the (2R) and (2S) enantiomers, which will co-elute. To determine enantiomeric purity, a chiral stationary phase or derivatization with a chiral reagent is necessary.[2]

Q4: What is a good starting point for developing a crystallization protocol?

A4: For N-acetylated amino acids, which are polar, a good starting point is to use a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature or below. Mixtures of alcohols (e.g., ethanol, isopropanol) and water, or ethyl acetate and heptane/hexane are commonly used.

Troubleshooting Guides

Crystallization Issues
ProblemPotential CauseSuggested Solution
Low or No Crystal Formation - The compound is too soluble in the chosen solvent. - The solution is not sufficiently supersaturated. - Presence of impurities inhibiting crystallization.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. - Concentrate the solution by slow evaporation. - Cool the solution to a lower temperature (e.g., 4°C or -20°C). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal.
Oiling Out Instead of Crystallizing - The compound's melting point is lower than the crystallization temperature. - High concentration of impurities.- Use a more dilute solution. - Lower the crystallization temperature. - Change the solvent system to one with different polarity.
Poor Yield - Significant amount of the compound remains in the mother liquor. - Premature crystallization during hot filtration.- Cool the crystallization mixture for a longer period or to a lower temperature. - Minimize the volume of solvent used for dissolution. - Preheat the filtration apparatus to prevent premature crystallization.
Purity Not Significantly Improved - The chosen solvent system is not effective at excluding impurities. - Impurities are co-crystallizing with the product.- Try a different solvent system with different polarity. - Perform a second recrystallization. - Consider a pre-purification step like column chromatography to remove bulk impurities before crystallization.
Ion-Exchange Chromatography Issues
ProblemPotential CauseSuggested Solution
Target Compound Does Not Bind to the Resin - Incorrect pH of the buffer. - Ionic strength of the loading buffer is too high. - Incorrect type of ion-exchange resin used.- For cation-exchange, ensure the buffer pH is below the isoelectric point (pI) of the compound, making it positively charged. For anion-exchange, the pH should be above the pI. - Use a low ionic strength buffer for loading. - this compound is acidic, so a weak anion exchanger would be a suitable choice.
Poor Separation of Target and Impurities - Inappropriate elution gradient. - Poor column packing. - Overloading the column.- Use a shallower salt or pH gradient for elution to improve resolution. - Ensure the column is packed evenly without any channels. - Load a smaller amount of the crude sample onto the column.
Low Recovery of the Target Compound - The compound is too strongly bound to the resin. - The compound has precipitated on the column.- Increase the final salt concentration or use a wider pH range in the elution buffer. - Ensure the compound is soluble in all the buffers used. - Perform a cleaning-in-place (CIP) procedure on the column to remove any strongly bound material.
Chiral HPLC Analysis Issues
ProblemPotential CauseSuggested Solution
No Separation of Enantiomers - Incorrect chiral stationary phase (CSP). - Mobile phase is not optimized.- Select a CSP known to be effective for N-acetylated amino acids (e.g., polysaccharide-based or macrocyclic glycopeptide-based columns). - Vary the mobile phase composition, particularly the ratio of the organic modifier (e.g., isopropanol, ethanol) to the acidic aqueous component (e.g., trifluoroacetic acid in water).[3]
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase. - Column overload. - Mismatch between sample solvent and mobile phase.- Add a small amount of a competing agent to the mobile phase (e.g., a small amount of a similar chiral molecule). - Inject a smaller volume or a more dilute sample. - Dissolve the sample in the mobile phase.
Ghost Peaks or Baseline Noise - Contamination in the mobile phase, injector, or column. - Sample degradation.- Use fresh, high-purity solvents for the mobile phase. - Flush the injector and column with a strong solvent. - Ensure the sample is stable under the analytical conditions.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

Disclaimer: This is a general protocol and may require optimization for your specific sample.

  • Dissolution: In a flask, add the crude this compound. Slowly add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Ion-Exchange Chromatography for Purification

Disclaimer: This protocol is a general guideline and requires optimization based on the specific impurities present.

  • Resin Selection and Preparation: Choose a suitable ion-exchange resin (e.g., a weak anion exchanger). Prepare a slurry of the resin in the starting buffer and pack it into a column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a pH above the pI of the target compound).

  • Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound compounds using a gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH of the buffer to displace the bound molecules.

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify the fractions containing the pure product.

  • Desalting: Combine the pure fractions and remove the salt, if necessary, by dialysis, diafiltration, or size-exclusion chromatography.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

Disclaimer: The following are example conditions and will likely require optimization.

  • Column: Chiral stationary phase column (e.g., SUMICHIRAL OA-3300 or similar amide-type column).[4]

  • Mobile Phase: A mixture of hexane, 1,2-dichloroethane, and ethanol (e.g., 500:30:0.15 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the ratio of the two enantiomers.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude (2R)-2-acetamido-3- methoxypropanoic acid Crystallization Recrystallization Crude->Crystallization Initial Purification Purity_Check Purity Check (HPLC/TLC) Crystallization->Purity_Check IEC Ion-Exchange Chromatography IEC->Purity_Check Re-analyze Purity_Check->IEC Impure Enantiomeric_Check Enantiomeric Purity (Chiral HPLC) Purity_Check->Enantiomeric_Check Chemically Pure Enantiomeric_Check->IEC Pure_Product Pure (2R)-2-acetamido-3- methoxypropanoic acid Enantiomeric_Check->Pure_Product Enantiomerically Pure

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree Start Low Purity after Initial Purification Check_Chem_Purity Assess Chemical Purity (HPLC/NMR) Start->Check_Chem_Purity Impure_Chem Multiple Peaks in HPLC/NMR? Check_Chem_Purity->Impure_Chem Check_Enan_Purity Assess Enantiomeric Purity (Chiral HPLC) Impure_Enan Enantiomeric Excess < 99%? Check_Enan_Purity->Impure_Enan Impure_Chem->Check_Enan_Purity No Recrystallize Optimize Recrystallization (Solvent, Temperature) Impure_Chem->Recrystallize Yes Column_Chromo Perform Column Chromatography (Silica, Ion-Exchange) Impure_Chem->Column_Chromo If Recrystallization Fails Chiral_Res Consider Chiral Resolution Methods Impure_Enan->Chiral_Res Yes Enzymatic_Res Consider Enzymatic Resolution Impure_Enan->Enzymatic_Res Yes Success Achieved Desired Purity Impure_Enan->Success No Recrystallize->Check_Chem_Purity Column_Chromo->Check_Chem_Purity Chiral_Res->Success Enzymatic_Res->Success

Caption: Troubleshooting decision tree for purity issues.

References

Stability issues of (2R)-2-acetamido-3-methoxypropanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (2R)-2-acetamido-3-methoxypropanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The two main stability concerns for this compound in solution are hydrolysis of the methoxy group and racemization at the chiral center. The N-acetyl group is generally stable, but the ether linkage can be susceptible to cleavage under certain conditions.

Q2: Under what conditions is the methoxy group likely to be cleaved?

A2: The cleavage of the aliphatic methyl ether is most likely to occur under strong acidic conditions.[1] This reaction is catalyzed by the protonation of the ether oxygen, which is then followed by nucleophilic attack, leading to the formation of N-acetyl-D-serine and methanol.

Q3: What is the primary degradation product resulting from hydrolysis?

A3: The primary degradation product from the hydrolysis of the methoxy group is (2R)-2-acetamido-3-hydroxypropanoic acid, also known as N-acetyl-D-serine.[1]

Q4: What factors can contribute to the racemization of this compound?

A4: Racemization can be a concern for N-acylated amino acids, particularly when the carboxylic acid group is activated, such as during peptide coupling reactions. This can proceed through the formation of an azlactone intermediate, which is more prone to deprotonation and subsequent loss of stereochemical integrity.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of your solution. This method should be able to separate the intact this compound from its potential degradation products, such as N-acetyl-D-serine, and any potential stereoisomers.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound purity over time in acidic solution. Hydrolysis of the methoxy group.Adjust the pH of the solution to be closer to neutral if the experimental conditions allow. Store acidic solutions at lower temperatures to reduce the rate of hydrolysis. Use a stability-indicating HPLC method to quantify the degradation.
Unexpected peaks in chromatogram after a reaction. Formation of degradation products or diastereomers due to racemization.Characterize the unexpected peaks using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to identify them. To minimize racemization during reactions involving the carboxyl group, consider using coupling reagents known to suppress it and optimize reaction conditions (e.g., lower temperature).
Inconsistent biological or chemical activity. Degradation of the starting material or loss of stereochemical purity.Re-analyze the purity and enantiomeric excess of the this compound solution before use. Ensure proper storage conditions (see recommended storage).

Data Summary

Table 1: Illustrative Hydrolytic Stability of this compound

Condition Time (hours) Assay of this compound (%) N-acetyl-D-serine (%)
0.1 N HCl (aq) at 60 °C0100.00.0
2495.24.8
4890.59.5
7285.914.1
pH 7.0 Buffer at 25 °C0100.00.0
7299.8< 0.2
0.1 N NaOH (aq) at 60 °C0100.00.0
7299.5< 0.5

Table 2: Illustrative Racemization of this compound under Peptide Coupling Conditions

Coupling Reagent Temperature (°C) Time (hours) Enantiomeric Excess (%)
Reagent X25295.0
Reagent X0298.5
Reagent Y (low racemization)25299.5

Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolysis Study
  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various aqueous media:

    • 0.1 N HCl

    • pH 4.5 buffer

    • Water (or pH 7.0 buffer)

    • pH 9.0 buffer

    • 0.1 N NaOH

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Quenching: If necessary, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method (Illustrative Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathway Compound This compound DegradationProduct N-acetyl-D-serine Compound->DegradationProduct Hydrolysis (Strong Acid) RacemicMixture (2S)-2-acetamido-3-methoxypropanoic acid Compound->RacemicMixture Racemization (e.g., carboxyl activation)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare solutions in different media Incubate Incubate at controlled temperature Prep->Incubate Sample Withdraw aliquots at time points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Interpretation HPLC->Data

Caption: General workflow for a solution stability study.

References

Overcoming poor solubility of (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of (2R)-2-acetamido-3-methoxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

Q2: What are the primary strategies for improving the solubility of this compound?

A2: Several strategies can be employed to enhance the solubility of this compound. These can be broadly categorized as physical and chemical modifications. Key methods include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.[3][5][6]

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent.[8][9][10][11][12]* Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the compound.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins. [13][14][15][16][17]* Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix. [18][19][20][21][22] Q3: How does pH adjustment affect the solubility of this compound?

A3: The carboxylic acid moiety in the molecule is the primary determinant of its pH-dependent solubility. In acidic conditions (low pH), the carboxylic acid is in its neutral, protonated form (-COOH), which is less soluble in water. As the pH of the solution is raised above the compound's pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water. [3][5][6]A sharp increase in solubility is typically observed as the pH moves from below the pKa to above it.

Q4: Which cosolvents are suitable for this compound?

A4: Given the polar nature of this compound, polar, water-miscible cosolvents are recommended. Suitable cosolvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (e.g., PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO) [10] These cosolvents work by reducing the polarity of the water, which can enhance the solubility of organic molecules. [8][11]The optimal cosolvent and its concentration would need to be determined experimentally.

Q5: Can cyclodextrin complexation be used to improve solubility?

A5: Yes, cyclodextrin complexation is a viable strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [14][15][16]They can encapsulate non-polar or moderately polar guest molecules, like this compound, within their cavity, forming a water-soluble inclusion complex. [13][14]The choice of cyclodextrin (α, β, or γ) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) would depend on the size and shape of the molecule and the desired stability of the complex. [13][14]

Troubleshooting Guide

Q: I've prepared a stock solution of this compound in a buffer, but I'm observing precipitation. What should I do?

A: Precipitation upon preparing a stock solution can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Check the pH of the buffer: The most likely cause is that the pH of your buffer is too low, leading to the protonation of the carboxylic acid and subsequent precipitation. Verify the pH of your final solution. If it is acidic, consider using a buffer with a higher pH (e.g., pH 7.4 phosphate buffer).

  • Review the concentration: You may be exceeding the solubility limit of the compound in that specific buffer. Try preparing a more dilute solution.

  • Consider temperature effects: Solubility can be temperature-dependent. Ensure your buffer and solution are at the intended experimental temperature. Gentle warming may help dissolve the compound, but be cautious of potential degradation.

  • Assess buffer composition: High concentrations of certain salts in your buffer could potentially lead to "salting out" effects, reducing the solubility of your compound.

Q: My compound is not dissolving sufficiently even after pH adjustment. What are my next steps?

A: If pH adjustment alone is insufficient, a combination of methods may be necessary.

  • Introduce a Cosolvent: Add a small percentage of a water-miscible organic solvent like ethanol or PEG 400 to your buffered solution. Start with a low concentration (e.g., 5-10% v/v) and gradually increase it while monitoring for solubility improvement.

  • Use a Surfactant: If cosolvents are not effective or desirable, consider adding a non-ionic surfactant such as Tween® 80 or Polysorbate 80 at a concentration above its critical micelle concentration (CMC).

  • Explore Complexation: For challenging cases, cyclodextrin complexation can be highly effective. Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) and then add your compound.

Q: I am seeing variability in my solubility measurements. How can I improve consistency?

A: Variability in solubility measurements can stem from several sources in the experimental procedure. [23][24]1. Equilibration Time: Ensure that your solution has reached equilibrium. For shake-flask methods, this can take 24-48 hours of constant agitation. [23]2. Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is often temperature-sensitive. [3][4]3. Solid Phase: Ensure that an excess of the solid compound is present during equilibration to confirm that the solution is saturated. 4. Sampling and Filtration: When taking a sample of the supernatant for analysis, do so carefully to avoid disturbing the solid material. Use a filter (e.g., 0.22 µm) that does not adsorb your compound. [25]5. Analytical Method: Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision in the chosen solvent system. [26][27]

Data Presentation

The following tables provide illustrative data on the solubility of this compound under different conditions. Note: This data is hypothetical and for demonstration purposes only.

Table 1: Effect of pH on Aqueous Solubility

pHSolubility (mg/mL)
2.00.5
4.02.0
6.025.0
7.4> 100.0

Table 2: Effect of Cosolvents on Solubility in pH 6.0 Buffer

Cosolvent System (v/v)Solubility (mg/mL)
0% Ethanol25.0
10% Ethanol45.0
20% Ethanol70.0
0% PEG 40025.0
10% PEG 40055.0
20% PEG 40090.0

Table 3: Effect of Cyclodextrin on Aqueous Solubility

CyclodextrinConcentration (mM)Solubility (mg/mL)
None01.5 (in water)
HP-β-CD1015.0
HP-β-CD5065.0

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility (Shake-Flask Method)

  • Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4).

  • Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. An excess is confirmed by the presence of undissolved solid.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 2: Solubility Enhancement using Cosolvents

  • Prepare a stock solution of the desired buffer (e.g., pH 6.0).

  • Create a series of solvent systems by mixing the buffer with a cosolvent (e.g., ethanol) at different volume ratios (e.g., 90:10, 80:20 buffer:cosolvent).

  • Add an excess amount of this compound to each solvent system.

  • Follow steps 3-7 from Protocol 1 to determine the solubility in each cosolvent mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess compound mix Mix compound and solvent prep_compound->mix prep_solvent Prepare solvent system (buffer, cosolvent, etc.) prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate sample Sample supernatant agitate->sample filter Filter (0.22 µm) sample->filter analyze Quantify concentration (e.g., HPLC) filter->analyze

Caption: General experimental workflow for solubility determination.

logical_relationship start Poor Solubility Observed ph_check Is the compound ionizable? start->ph_check adjust_ph Adjust pH ph_check->adjust_ph Yes non_ionizable Compound is non-ionizable ph_check->non_ionizable No still_poor Still poorly soluble? adjust_ph->still_poor cosolvent Try Cosolvents (e.g., Ethanol, PEG) still_poor->cosolvent Yes success Solubility Improved still_poor->success No complexation Try Complexation (e.g., Cyclodextrins) cosolvent->complexation cosolvent->success solid_dispersion Consider Solid Dispersion complexation->solid_dispersion complexation->success solid_dispersion->success non_ionizable->cosolvent

References

Technical Support Center: Optimization of HPLC Method for (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of (2R)-2-acetamido-3-methoxypropanoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and recommended experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, a polar and chiral compound.

1. Poor Retention on Reversed-Phase Columns

  • Question: My peak for this compound is eluting very early, close to the void volume, on my C18 column. How can I increase its retention time?

  • Answer: Poor retention of polar compounds on traditional reversed-phase columns is a common challenge.[1][2] Here are several strategies to improve retention:

    • Reduce the organic solvent percentage: Decrease the amount of acetonitrile or methanol in your mobile phase. You can even try using a 100% aqueous mobile phase, but ensure your column is compatible with such conditions to prevent phase collapse.[3][4]

    • Select a suitable column for polar analytes: Consider using columns specifically designed for enhanced polar retention, such as those with a lower C18 ligand density (e.g., T3 columns) or polar-embedded phases.[1]

    • Adjust the mobile phase pH: Since your analyte is a carboxylic acid, lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will suppress the ionization of the carboxyl group, making the compound less polar and increasing its retention on a reversed-phase column.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Use a lower flow rate: Decreasing the flow rate allows for more interaction time between the analyte and the stationary phase, which can lead to increased retention.[3]

2. Peak Tailing

  • Question: I am observing significant peak tailing for my analyte. What are the possible causes and how can I resolve this?

  • Answer: Peak tailing can be caused by several factors, especially when analyzing polar compounds that can interact with active sites on the stationary phase.[5][6]

    • Secondary interactions with silanol groups: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.[5]

      • Solution: Use a well-endcapped column. Lowering the mobile phase pH can also help by protonating the silanol groups and reducing these interactions.[7] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask the silanol groups, but be mindful of its compatibility with your detector.

    • Column overload: Injecting too much sample can lead to peak tailing.

      • Solution: Try diluting your sample and injecting a smaller volume.

    • Mismatched injection solvent: If the injection solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

    • Metal chelation: The analyte might be interacting with trace metals in the system (e.g., column hardware, frits).

      • Solution: Adding a chelating agent like EDTA to the mobile phase can help mitigate this issue.

3. Poor Enantiomeric Resolution

  • Question: I am unable to separate the (2R) and (2S) enantiomers of 2-acetamido-3-methoxypropanoic acid. What should I do?

  • Answer: Achieving chiral separation requires a chiral environment, which can be created using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

    • Select an appropriate Chiral Stationary Phase (CSP): This is the most common approach for enantiomeric separation. Several types of CSPs are available:

      • Polysaccharide-based columns: (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral compounds.

      • Macrocyclic glycopeptide-based columns: (e.g., Teicoplanin-based, like CHIROBIOTIC T) have shown excellent results for the separation of underivatized amino acids and their derivatives.[8]

      • Crown ether-based columns: are particularly effective for the separation of primary amines and amino acids.[9]

    • Optimize the mobile phase: The composition of the mobile phase is critical for achieving good chiral recognition.

      • Mobile phase composition: For polysaccharide-based CSPs, normal-phase eluents (e.g., hexane/ethanol) or polar organic modes (e.g., methanol or acetonitrile with acidic/basic additives) are often used.

      • Additives: Small amounts of acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., diethylamine) can significantly impact the enantioselectivity by influencing the ionization state of the analyte and the stationary phase.[10]

    • Temperature: Column temperature can affect chiral separations. It is advisable to control the column temperature and investigate the effect of different temperatures on the resolution.

    • Flow rate: A lower flow rate often improves resolution in chiral separations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a polar, chiral compound like this, you have two main strategies: Chiral Reversed-Phase HPLC or Chiral HILIC.

  • For Chiral Reversed-Phase HPLC:

    • Column: A macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A simple starting mobile phase could be a mixture of water and methanol with a small amount of formic acid (e.g., 80:20 water:methanol + 0.1% formic acid). You can then adjust the organic content to optimize retention.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a low wavelength, such as 210 nm, as the compound lacks a strong chromophore.

  • For Chiral HILIC:

    • Column: A HILIC column with a chiral stationary phase.

    • Mobile Phase: A high percentage of organic solvent, typically acetonitrile, with a small amount of aqueous buffer (e.g., 90:10 acetonitrile:ammonium formate buffer).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.

Q2: How can I improve the sensitivity of my analysis?

A2: Since this compound does not have a strong UV chromophore, achieving high sensitivity can be challenging.

  • Use a lower UV wavelength: Detection at lower wavelengths (e.g., 200-215 nm) will provide a better response. However, this also requires high-purity mobile phase solvents to minimize baseline noise.

  • Use a Mass Spectrometer (MS) detector: LC-MS is a highly sensitive and selective technique that would be well-suited for the analysis of this compound.

  • Derivatization: While it adds a step to the sample preparation, derivatizing the analyte with a UV-active or fluorescent tag can significantly enhance sensitivity. However, this may also affect the chiral separation.

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Retention time instability can be due to several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution or HILIC. HILIC columns may require longer equilibration times.[1]

  • Mobile phase composition changes: If you are preparing your mobile phase online by mixing solvents, ensure the pump is working correctly. Premixing the mobile phase can sometimes improve reproducibility. Also, ensure your mobile phase is properly degassed to prevent bubble formation in the pump.

  • Temperature fluctuations: Use a column oven to maintain a constant column temperature.

  • Column contamination: If the column is getting contaminated with sample matrix components, it can affect retention times. Use a guard column and appropriate sample preparation techniques to protect your analytical column.

Experimental Protocols

The following are suggested starting protocols for the HPLC analysis of this compound. These should be optimized for your specific instrumentation and requirements.

Protocol 1: Chiral Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC T (Teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.

    • Mobile Phase: Methanol/Water/Formic Acid (20:80:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: HILIC Method for Polar Compound Analysis (Achiral)

  • Instrumentation:

    • HPLC or UHPLC system with a pump, autosampler, column oven, and UV or MS detector.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., silica or amide-based), 150 x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 60% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm or ESI-MS in positive ion mode.

  • Sample Preparation:

    • Dissolve the sample in a mixture of acetonitrile and water (e.g., 75:25) to a suitable concentration.

    • Filter the sample through a 0.22 µm syringe filter.

Data Presentation

The following tables provide representative data that might be expected when analyzing N-acetylated amino acids using different HPLC techniques. These values should be used as a general guide for method development and optimization.

Table 1: Typical Starting Conditions and Expected Performance for Chiral Separation of N-acetylated Amino Acids

ParameterChiral Reversed-PhaseChiral Normal-Phase
Column Type Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Polysaccharide-based (e.g., Amylose or Cellulose)
Mobile Phase Methanol/Water/Acid (e.g., 0.1% TFA)Hexane/Ethanol/Acid (e.g., 0.1% TFA)
Typical Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Expected Retention Time (min) 5 - 158 - 20
Expected Resolution (Rs) > 1.5> 1.5

Table 2: Troubleshooting Guide Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Poor Retention Analyte is too polar for the stationary phase.Use a polar-compatible RP column, switch to HILIC, or adjust mobile phase polarity.
Peak Tailing Secondary interactions with the column.Use an end-capped column, adjust mobile phase pH, or add a competing agent.
No Enantiomeric Separation Inappropriate chiral stationary phase or mobile phase.Screen different chiral columns and optimize mobile phase composition (solvents and additives).
Drifting Retention Times Inadequate equilibration or temperature fluctuations.Increase column equilibration time and use a column oven.
Low Sensitivity Analyte lacks a strong chromophore.Use a low UV wavelength, switch to an MS detector, or consider derivatization.

Visualizations

Below are diagrams to illustrate key workflows and logical relationships in HPLC method development and troubleshooting.

HPLC_Optimization_Workflow start Define Analytical Goal (e.g., Quantitation, Purity) select_mode Select HPLC Mode (RP, HILIC, Chiral) start->select_mode select_column Select Column select_mode->select_column optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Additives) select_column->optimize_mp optimize_other Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_other validate Method Validation optimize_other->validate

Caption: A general workflow for HPLC method development and optimization.

Troubleshooting_Tree problem Identify Chromatographic Problem retention Poor Retention? problem->retention peak_shape Poor Peak Shape? problem->peak_shape resolution Poor Resolution? problem->resolution solution_retention1 Decrease Organic Content (RP) Increase Water Content (HILIC) retention->solution_retention1 solution_retention2 Change Column (e.g., Polar RP, HILIC) retention->solution_retention2 solution_shape1 Reduce Sample Load peak_shape->solution_shape1 solution_shape2 Match Injection Solvent to Mobile Phase peak_shape->solution_shape2 solution_shape3 Adjust Mobile Phase pH peak_shape->solution_shape3 solution_res1 Optimize Mobile Phase Selectivity resolution->solution_res1 solution_res2 Change Column Stationary Phase resolution->solution_res2

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: NMR Spectroscopy of (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve artifacts in the NMR spectrum of (2R)-2-acetamido-3-methoxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: My baseline is rolling and not flat. What is the cause and how can I fix it?

A1: A rolling baseline in your NMR spectrum is often due to improperly set zero- and first-order phase parameters.[1] It can also be caused by very broad background peaks from solid material that has not fully dissolved.[1]

Troubleshooting Steps:

  • Re-phasing: Manually re-phase the spectrum. Most NMR processing software has automated and manual phasing tools. Careful manual adjustment of the zero-order (PH0) and first-order (PH1) phase correction can often flatten the baseline.

  • Check Sample Preparation: Ensure your sample is fully dissolved. Insoluble particles can contribute to baseline distortion. Consider filtering the sample if necessary.

  • Acquisition Parameters: An acquisition time that is too short can sometimes lead to baseline issues. For standard small molecule proton NMR, the acquisition time should be at least 2 to 4 seconds.[1]

Q2: I am observing broad peaks in my spectrum. What are the potential reasons for this?

A2: Peak broadening can be caused by several factors, including poor shimming, sample concentration issues, or chemical exchange.[2] For this compound, the amide and carboxylic acid protons are exchangeable, which can lead to broad signals for these groups.[3]

Troubleshooting Steps:

  • Shimming: Poor shimming of the magnetic field is a common cause of broad peaks.[1] Re-shimming the spectrometer can significantly improve peak shape.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[2] Diluting the sample may help to sharpen the peaks. Conversely, if the sample is too dilute, the signal-to-noise ratio will be low, which can also manifest as broad-looking peaks.[1]

  • D₂O Exchange: To confirm if broadening is due to the exchangeable N-H or O-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad peaks corresponding to these exchangeable protons should disappear.[2][3]

  • Temperature: In some cases, acquiring the spectrum at a different temperature can sharpen peaks that are broadened due to chemical exchange or conformational dynamics.

Q3: I see a sharp, unexpected peak around the center of my spectrum. What is this artifact?

A3: This is likely a "center glitch" or quadrature artifact. It is an artifact that appears at the exact center of the spectrum and is usually caused by a slight imbalance in the quadrature detectors, especially with a low number of transients.[1]

Troubleshooting Steps:

  • Increase Transients: Acquiring more scans (transients) will often average out this artifact and improve the overall signal-to-noise ratio.[1] A minimum of 4 transients is recommended, but more is often better.[1]

  • Processing: Some processing software has specific commands to remove or minimize the center glitch.[1]

Q4: The peaks in my spectrum appear asymmetric or have distorted shapes. What could be the cause?

A4: Asymmetrically broadened peaks are often a result of poor shimming, particularly misadjustment of the Z1, Z2, Z3, and/or Z4 shims.[1] This can lead to a loss of resolution and make it difficult to interpret splitting patterns.[1]

Troubleshooting Steps:

  • Shimming: The most effective solution is to carefully re-shim the spectrometer. Adjusting the Z1 and Z2 shims typically corrects for symmetrical and asymmetrical line shapes, respectively.[1]

Troubleshooting Guide for Common Artifacts

This guide provides a systematic approach to identifying and resolving common artifacts in the NMR spectrum of this compound.

ArtifactAppearanceCommon CausesRecommended Solutions
Poor Shimming Broad or asymmetric peaks, poor resolution.[1]Inhomogeneous magnetic field.[1]Re-shim the spectrometer, focusing on Z1 and Z2 for basic line shape and higher-order shims for finer adjustments.[1]
Phasing Errors Rolling baseline, distorted peak shapes (e.g., dip on one side).[1]Incorrectly set phase correction parameters.[1]Manually adjust the zero-order and first-order phase correction.
Receiver Overflow Distorted spectrum, clipped peaks.[1]The receiver gain is set too high for a concentrated sample.[1]Reduce the receiver gain or dilute the sample.[4] Using autogain is often the best practice.[1]
Quadrature Image/Glitch A sharp spike or distorted signal appearing at the center of the spectrum or symmetrically opposite a real peak.[1]Imbalance in the quadrature detectors.[1]Increase the number of scans.[1]
Broad Exchangeable Protons Very broad signals that may be difficult to integrate accurately.The N-H proton of the acetamido group and the O-H proton of the carboxylic acid are exchangeable.[3]Add a drop of D₂O to the sample to exchange these protons for deuterium, causing their signals to disappear.[2][3]
Solvent Impurities Small, sharp peaks that do not correspond to the analyte.Residual protons in the deuterated solvent or impurities in the solvent.Check the chemical shift of common NMR solvents and impurities. Use high-purity solvents.
Spinning Sidebands Small peaks appearing symmetrically on either side of a large peak.Inhomogeneities in the magnetic field perpendicular to the spinning axis.Increase the spinning rate. If that doesn't work, try running the sample non-spinning.

Experimental Protocols

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts of exchangeable protons.[2]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining high-resolution spectra with sharp, symmetrical peaks.[1]

    • Tune and match the probe to the correct frequency.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: 30-45 degrees (to allow for faster relaxation and a shorter experimental time if quantitative results are not the primary goal). A 90-degree pulse can be used for better signal but requires a longer relaxation delay.

    • Spectral Width: Typically 12-16 ppm for a proton spectrum.

    • Acquisition Time: 2-4 seconds to ensure good digital resolution.[1]

    • Relaxation Delay: 1-2 seconds (can be longer if quantitative integration is required).

    • Number of Scans: 8-16 scans for a sample of this concentration. More scans will improve the signal-to-noise ratio.[1]

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline and absorptive peak shapes.

    • Reference the spectrum. If using a solvent with a known residual peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm), set its chemical shift to the correct value.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR artifacts.

NMR_Troubleshooting_Workflow cluster_start Start cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting Steps cluster_end Finish Start Acquire NMR Spectrum Analyze Analyze Spectrum for Artifacts Start->Analyze Broad_Peaks Broad or Asymmetric Peaks? Analyze->Broad_Peaks No End Acceptable Spectrum Analyze->End Yes Baseline_Issues Rolling or Uneven Baseline? Broad_Peaks->Baseline_Issues No Re_Shim Improve Shimming Broad_Peaks->Re_Shim Yes Extra_Peaks Unexpected Peaks? Baseline_Issues->Extra_Peaks No Re_Phase Re-Phase Spectrum Baseline_Issues->Re_Phase Yes Extra_Peaks->Analyze No Check_Impurities Check for Impurities/Sidebands Extra_Peaks->Check_Impurities Yes Re_Shim->Analyze Re_Phase->Analyze D2O_Exchange D2O Exchange for NH/OH Check_Impurities->D2O_Exchange D2O_Exchange->Analyze

Caption: A flowchart for identifying and resolving common NMR spectral artifacts.

References

Technical Support Center: Enhancing Chiral Separation of (2R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of (2R)-2-acetamido-3-methoxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) for separating N-acetylated amino acids like this compound?

A1: The most successful CSPs for this class of compounds are typically polysaccharide-based and macrocyclic glycopeptide-based columns.

  • Polysaccharide-based CSPs: These are widely used due to their broad applicability.[1][2][3][4] They are available with different cellulose or amylose derivatives coated or immobilized on a silica support.[2][3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1][5]

  • Macrocyclic Glycopeptide-based CSPs: Columns like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for polar and ionic compounds, including underivatized amino acids and their N-acetylated forms.[6][7][8] These CSPs possess ionic groups, making them compatible with a wide range of aqueous and organic mobile phases.[7][8]

Q2: How does the mobile phase composition affect the resolution of my chiral separation?

A2: The mobile phase plays a critical role in chiral recognition and, therefore, the resolution of enantiomers. Key factors to consider are:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) can significantly impact retention times and enantioselectivity. For polysaccharide-based CSPs, the choice of alcohol can sometimes even reverse the elution order of the enantiomers.

  • Additives: For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, formic acid, acetic acid) to the mobile phase is often necessary to ensure good peak shape and improve resolution.[7] The typical concentration for these additives is around 0.1%.

  • Buffers: When using reversed-phase conditions, buffers are crucial for controlling the pH of the mobile phase and ensuring consistent ionization of the analyte, which leads to reproducible retention times.

Q3: Can temperature be used to optimize the chiral separation?

A3: Yes, temperature is a powerful parameter for optimizing chiral separations. Varying the column temperature can affect the thermodynamics of the analyte-CSP interaction, which can lead to changes in retention and selectivity.[5] Lowering the temperature often, but not always, improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. It is a parameter worth investigating during method development.

Troubleshooting Guides

Issue 1: Poor Resolution or No Separation of Enantiomers

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs, starting with polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns.
Suboptimal Mobile Phase Composition 1. Vary the Organic Modifier: Test different alcohols (methanol, ethanol, isopropanol) and acetonitrile. 2. Adjust Modifier Concentration: Create a gradient of the organic modifier to find the optimal concentration. 3. Add an Acidic Modifier: For your acidic analyte, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape and selectivity.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate often increases the interaction time with the CSP and can improve resolution, at the cost of longer analysis time.
Temperature Not Optimized Experiment with different column temperatures. Try running the separation at a lower temperature (e.g., 10-15°C) to see if resolution improves.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary Interactions with Silica Support Add a competitor to the mobile phase. For an acidic analyte, adding an acidic modifier like TFA can help to saturate silanol groups on the silica that may be causing tailing.
Analyte Overload Reduce the concentration of the sample being injected onto the column.
Inappropriate pH of the Mobile Phase For reversed-phase separations, ensure the mobile phase is buffered at a pH that keeps the analyte in a consistent ionization state.
Column Contamination Flush the column with a strong solvent (ensure it is compatible with your CSP). If the problem persists, consider using a guard column to protect the analytical column.

Issue 3: High Backpressure

Possible Cause Troubleshooting Step
Blocked Frit or Column Inlet 1. Reverse the column and flush with an appropriate solvent (check the column manual for compatibility). 2. If the pressure remains high, the frit may need to be replaced.
Precipitation of Sample or Buffer Ensure your sample is fully dissolved in the mobile phase. If using buffers, make sure they are soluble in the mobile phase composition and concentration being used.
Particulate Matter from the HPLC System Install an in-line filter before the injector to trap any particulates from the solvent or pump seals.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound on a Polysaccharide-Based CSP
  • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC Method for this compound on a Macrocyclic Glycopeptide-Based CSP
  • Column: Astec® CHIROBIOTIC® T (Teicoplanin bonded to 5 µm silica gel), 250 x 4.6 mm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.02, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 20°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 0.5 mg/mL.

Quantitative Data Summary

The following tables summarize the expected effects of various parameters on the chiral separation of N-acetylated amino acids, based on literature for similar compounds. k1 refers to the retention factor of the first eluting enantiomer, α is the selectivity factor, and Rs is the resolution.

Table 1: Effect of Organic Modifier on a Polysaccharide-Based CSP

Organic Modifier (in n-Hexane with 0.1% TFA)k1αRs
20% Isopropanol2.81.453.5
20% Ethanol3.51.302.8
20% Acetonitrile5.21.151.9

Table 2: Effect of Acidic Additive on a Polysaccharide-Based CSP (Mobile Phase: n-Hexane/Isopropanol 80:20)

Additive (0.1%)k1αRs
Trifluoroacetic Acid (TFA)2.81.453.5
Formic Acid3.11.403.2
Acetic Acid3.41.352.9

Table 3: Effect of Temperature on a Macrocyclic Glycopeptide-Based CSP

Temperature (°C)k1αRs
154.51.604.2
253.81.553.8
353.21.503.4

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Sample Dissolve this compound in Mobile Phase Inject Inject Sample onto Chiral Column Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/TFA) MobilePhase->Inject Filter Filter Sample and Mobile Phase Filter->Sample Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Resolution, Tailing) Detect->Analyze Optimize Optimize Parameters (Mobile Phase, Temp, Flow Rate) Analyze->Optimize If resolution is poor Optimize->MobilePhase Adjust composition

Caption: Experimental workflow for enhancing chiral separation.

Chiral_Recognition_Mechanism cluster_csp Polysaccharide CSP R_enantiomer (2R)-enantiomer Carboxyl Group Acetamido Group Methoxy Group Complex_R More Stable Complex R_enantiomer->Complex_R Stronger Interaction S_enantiomer (2S)-enantiomer Carboxyl Group Acetamido Group Methoxy Group Complex_S Less Stable Complex S_enantiomer->Complex_S Weaker Interaction CSP Chiral Groove on Polysaccharide Backbone Carbamate Groups Hydroxyl Groups CSP->Complex_R CSP->Complex_S Elution Separation Complex_R->Elution Longer Retention Time Complex_S->Elution Shorter Retention Time

Caption: Chiral recognition on a polysaccharide-based CSP.

References

Technical Support Center: (2R)-2-acetamido-3-methoxypropanoic acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of (2R)-2-acetamido-3-methoxypropanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the derivatization of this compound, particularly for analysis by gas chromatography-mass spectrometry (GC-MS).

Q1: My derivatization reaction is incomplete, resulting in low product yield. What are the possible causes and solutions?

A1: Incomplete derivatization is a frequent issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: Silylation reagents, which are commonly used, are highly sensitive to moisture. Any water in your sample or solvent will react with the derivatizing agent, reducing its availability to react with your analyte.[1][2]

    • Solution: Ensure all glassware is thoroughly dried in an oven prior to use.[3] Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon).

  • Insufficient Reagent: The stoichiometry of the reaction is crucial. An insufficient amount of derivatizing agent will naturally lead to an incomplete reaction.

    • Solution: Try increasing the amount of derivatization reagent. A 2- to 5-fold excess is a good starting point.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a significant role in the reaction kinetics.[4][5]

    • Solution: Consider increasing the reaction temperature or extending the reaction time. For silylation reactions, heating at 60-80°C for 30-60 minutes is a common practice. Optimization may be required for your specific application.[5]

  • Steric Hindrance: The structure of this compound might present some steric hindrance to the carboxylic acid group.

    • Solution: If using a bulky derivatizing agent, consider switching to a smaller one. For example, if using MTBSTFA, you could try BSTFA or MSTFA. The addition of a catalyst like trimethylchlorosilane (TMCS) can also enhance the reactivity of silylating agents.[6]

Q2: I am observing multiple peaks in my chromatogram for a single analyte. What could be the cause?

A2: The presence of multiple peaks can complicate data analysis and quantification. This issue often arises from the formation of multiple derivatives or side reactions.[7][8]

  • Formation of Multiple Derivatives: The analyte has two active hydrogens: one on the carboxylic acid and one on the amide nitrogen. While the carboxylic acid is the primary site of derivatization, the amide proton can also react, especially under forcing conditions, leading to di-substituted products.

    • Solution: Optimize your reaction conditions to favor the mono-substituted product. This can often be achieved by using milder conditions (lower temperature, shorter reaction time).

  • Side Reactions: The derivatization reagent itself can sometimes lead to byproducts that appear in the chromatogram.[7]

    • Solution: Consult the technical literature for your specific reagent to understand potential side reactions and byproducts. Running a blank with only the solvent and derivatizing reagent can help identify these extraneous peaks.

  • Isomerization: While less common for this specific molecule under standard derivatization conditions, isomerization is a possibility to consider, especially if harsh conditions are used.

    • Solution: Use the mildest possible conditions that still provide a complete reaction.

Q3: My derivatized sample seems to be unstable, and I'm seeing degradation over time. How can I improve stability?

A3: Derivative stability is a critical factor for reproducible results, especially in high-throughput settings.[4]

  • Hydrolysis: Trimethylsilyl (TMS) derivatives are particularly susceptible to hydrolysis.[1]

    • Solution: Analyze your samples as soon as possible after derivatization. If storage is necessary, keep them in a tightly sealed vial under an inert atmosphere and at low temperatures (e.g., -20°C). Using t-butyldimethylsilyl (t-BDMS) derivatives can offer significantly greater stability against hydrolysis.[1]

  • Thermal Degradation: The derivatized analyte might be degrading in the hot GC inlet.

    • Solution: Optimize your GC inlet temperature. A lower temperature might be sufficient to volatilize your derivative without causing degradation.

Experimental Protocols

Below are detailed protocols for common derivatization methods applicable to this compound for GC-MS analysis.

Protocol 1: Silylation using BSTFA with TMCS as a Catalyst

This is a widely used method for derivatizing carboxylic acids.

Materials:

  • This compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA and 10 µL of TMCS to the vial.

  • Seal the vial tightly with the PTFE-lined cap.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Esterification using Diazomethane

Diazomethane is a highly efficient reagent for converting carboxylic acids to their methyl esters.[7][9] Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • This compound

  • Ethereal solution of diazomethane

  • Anhydrous diethyl ether

  • Reaction vials

Procedure:

  • Dissolve approximately 1 mg of this compound in 200 µL of anhydrous diethyl ether in a reaction vial.

  • Slowly add the ethereal solution of diazomethane dropwise while gently swirling the vial until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Carefully remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.

  • The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis

Derivatizing ReagentDerivative FormedReaction ConditionsAdvantagesDisadvantages
BSTFA + 1% TMCSTrimethylsilyl (TMS) ester70°C, 30 minGood volatility, common reagentMoisture sensitive, TMS derivatives can be unstable
MSTFATrimethylsilyl (TMS) ester60°C, 30 minVolatile byproducts, good for polar compounds[4]Moisture sensitive
DiazomethaneMethyl esterRoom temp, 5-10 minHigh yield, minimal byproducts[3]Toxic and explosive[3][9]
Methanol/Acetyl ChlorideMethyl ester70°C, 1 hr[10]Good yields, stable derivative[10]Requires heating, corrosive reagent

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with (2R)-2-acetamido-3- methoxypropanoic acid dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent (e.g., BSTFA) dissolve->add_reagent heat Heat Reaction Mixture add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition and Analysis inject->end

Caption: Experimental workflow for derivatization.

troubleshooting_tree start Problem with Derivatization incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield multiple_peaks Multiple Peaks? start->multiple_peaks Complex Chromatogram unstable_deriv Unstable Derivative? start->unstable_deriv Poor Reproducibility check_moisture Check for Moisture incomplete_rxn->check_moisture Yes increase_reagent Increase Reagent Concentration incomplete_rxn->increase_reagent optimize_conditions Optimize Temp/Time incomplete_rxn->optimize_conditions check_side_reactions Check for Side Reactions multiple_peaks->check_side_reactions Yes milder_conditions Use Milder Conditions multiple_peaks->milder_conditions analyze_quickly Analyze Immediately unstable_deriv->analyze_quickly Yes use_stable_deriv Use More Stable Derivative (e.g., t-BDMS) unstable_deriv->use_stable_deriv optimize_inlet_temp Optimize GC Inlet Temperature unstable_deriv->optimize_inlet_temp

Caption: Troubleshooting decision tree.

References

Cell viability issues with (2R)-2-acetamido-3-methoxypropanoic acid treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with (2R)-2-acetamido-3-methoxypropanoic acid treatment. Given the limited publicly available data on the specific biological effects of this compound, this guide focuses on general principles and common challenges encountered when assessing the cytotoxicity of novel small molecules.

Troubleshooting Guide

Unexpected or inconsistent results in cell viability assays are common when characterizing a new compound. This section addresses specific issues you might encounter.

Issue 1: Higher-than-expected cytotoxicity at low concentrations.

If you observe significant cell death at concentrations where the compound is expected to be non-toxic, consider the following possibilities:

Potential Cause Recommended Solution
Compound Instability: The compound may be degrading in your culture medium into a more toxic substance.Perform a stability analysis of the compound in your specific cell culture medium over the time course of your experiment. This can be done using techniques like HPLC.
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to confirm.
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.Test the compound on a panel of different cell lines to determine if the observed effect is cell-type specific.
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to chemical treatments.Regularly test your cell cultures for mycoplasma contamination.

Issue 2: No observable effect on cell viability, even at high concentrations.

If the compound does not appear to affect cell viability, even at high concentrations, consider these factors:

Potential Cause Recommended Solution
Compound Insolubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.Visually inspect your stock solution and final dilutions for any precipitate. Consider using a different solvent or a solubility-enhancing agent if appropriate for your experimental system.
Short Treatment Duration: The compound may require a longer incubation time to exert its effects.Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours).
Cell Proliferation Rate: If the assay relies on metabolic activity (e.g., MTT, MTS), a slow-growing cell line may not show a significant change in a short time frame.Correlate your viability results with a direct cell counting method (e.g., trypan blue exclusion) to distinguish between cytotoxic and cytostatic effects.
Compound Inactivity: The compound may simply not be cytotoxic to the cell lines being tested under the conditions used.Consider alternative assays that measure other cellular processes, such as apoptosis (e.g., caspase activity assays) or specific signaling pathway modulation.

Issue 3: High variability between replicate wells.

Potential Cause Recommended Solution
Inaccurate Pipetting: Small errors in pipetting can lead to large differences in cell number or compound concentration.Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding: A non-uniform cell monolayer will result in variability in the starting cell number per well.Ensure your cells are in a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution.
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Assay Incubation Time: For endpoint assays, ensure that the incubation time with the detection reagent is consistent for all plates.Stagger the addition of the reagent and the reading of the plates to maintain consistent timing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

This compound, also known as N-acetyl-O-methyl-D-serine, is a chiral intermediate used in chemical synthesis.[1][2] A notable application is in the synthesis of the anticonvulsant drug Lacosamide.[1] There is limited public information on its direct biological effects on cell viability in culture.

Q2: How can I determine if the compound is causing apoptosis or necrosis?

To distinguish between these two forms of cell death, you can use a combination of assays. For example, an Annexin V/Propidium Iodide (PI) assay can identify early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive). Additionally, measuring the activity of caspases, which are key proteases in the apoptotic pathway, can provide further evidence for apoptosis.[3][4][5][6]

Q3: My cell viability results (e.g., from an MTT assay) are not matching my visual observations under the microscope. What could be the reason?

MTT and other tetrazolium-based assays measure metabolic activity, which is often used as a proxy for cell viability.[7][8] However, a compound could inhibit metabolic activity without immediately causing cell death (a cytostatic effect), or it could interfere with the enzymatic reactions of the assay itself. It is always recommended to use a secondary, direct measure of cell viability, such as the trypan blue exclusion assay which assesses membrane integrity, to confirm results from metabolic assays.[9]

Q4: What are the critical controls to include in my cell viability experiments?

Every cell viability experiment should include the following controls:

  • Untreated Control: Cells cultured in medium without the compound or solvent. This represents 100% viability.

  • Solvent Control: Cells treated with the highest concentration of the solvent used to dissolve the compound. This ensures that the solvent itself is not affecting cell viability.

  • Positive Control: A known cytotoxic agent that induces cell death in your cell line. This confirms that the assay is working correctly.

  • No-Cell Control (for some assays): Wells containing only medium and the assay reagent. This provides the background reading to be subtracted from all other measurements.[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[8]

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Appropriate cell line and culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and solvent controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases involved in apoptosis.

Materials:

  • White-walled 96-well plates (for luminescence-based assays)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Treated cells from a parallel experiment to the viability assay

Procedure:

  • Plate Setup:

    • Seed and treat cells with this compound in a white-walled 96-well plate as you would for a viability assay.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_treat Incubate (e.g., 24-72h) add_compound->incubate_treat add_reagent Add Viability Reagent (e.g., MTT) incubate_treat->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability end End calc_viability->end

Caption: Experimental workflow for a typical cell viability assay.

troubleshooting_flow start Inconsistent Viability Results q1 Is there high variability between replicates? start->q1 a1_yes Check Pipetting Technique Ensure Even Cell Seeding Use Inner Wells of Plate q1->a1_yes Yes q2 Is viability unexpectedly low? q1->q2 No end Refined Experiment a1_yes->end a2_yes Check Solvent Concentration Test for Contamination Assess Compound Stability q2->a2_yes Yes q3 Is there no effect on viability? q2->q3 No a2_yes->end a3_yes Verify Compound Solubility Increase Incubation Time Use a More Sensitive Assay (e.g., Apoptosis) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting cell viability assay results.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound This compound (Potential Inducer) bax_bak Bax/Bak Activation compound->bax_bak Potential Target death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Potential Target mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 execution Execution Pathway cas9->execution disc DISC Formation death_receptor->disc cas8 Caspase-8 Activation disc->cas8 cas8->execution cas37 Caspase-3/7 Activation execution->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis

Caption: A simplified diagram of caspase-dependent apoptosis pathways.

References

Validation & Comparative

Enantiomeric Activity Showdown: (2R) vs. (2S)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the stereoisomers of 2-acetamido-3-methoxypropanoic acid reveals a stark contrast in biological activity, with the (2R) enantiomer demonstrating significant pharmacological effects while the (2S) form remains largely inactive. This guide provides a detailed comparison, drawing upon experimental data from the closely related anticonvulsant drug, Lacosamide, to elucidate the critical role of stereochemistry in the activity of this class of compounds.

While direct comparative studies on the biological activity of the enantiomers of 2-acetamido-3-methoxypropanoic acid are not extensively available in public literature, a clear understanding of their differential activity can be inferred from the well-documented pharmacology of Lacosamide, a medication used for the treatment of epilepsy.[1][2] (2R)-2-acetamido-3-methoxypropanoic acid is a key chiral intermediate in the synthesis of (R)-Lacosamide, the therapeutically active enantiomer.[1]

The anticonvulsant properties of Lacosamide are attributed to its (R)-enantiomer, which selectively enhances the slow inactivation of voltage-gated sodium channels in the nervous system.[1][2][3] This mechanism helps to stabilize hyperexcitable neuronal membranes and reduce the likelihood of seizures.[4] In contrast, the (S)-enantiomer of Lacosamide is pharmacologically inactive.[1][5] This stark difference in activity underscores the critical importance of the specific three-dimensional arrangement of atoms at the chiral center for biological function.

Comparative Biological Activity

The following table summarizes the key differences in the biological activity of the (R) and (S) enantiomers, based on data from Lacosamide studies.

Feature(2R)-enantiomer (inferred from (R)-Lacosamide)(2S)-enantiomer (inferred from (S)-Lacosamide)
Anticonvulsant Activity ActiveInactive[1][5]
Mechanism of Action Selectively enhances slow inactivation of voltage-gated sodium channels.[1][2][3]No significant effect on voltage-gated sodium channels.
Clinical Use The (R)-enantiomer is the active pharmaceutical ingredient in the anticonvulsant drug Lacosamide.[1]Not used therapeutically.

Experimental Protocols

The determination of the differential activity of the enantiomers of Lacosamide, and by extension, its precursors, involves a series of preclinical and clinical evaluations. Below are representative experimental protocols that would be employed to compare the anticonvulsant activity of the (2R) and (2S) enantiomers.

Maximal Electroshock (MES) Seizure Model

This is a standard preclinical model to assess anticonvulsant efficacy.

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: The (2R) and (2S) enantiomers of the test compound are dissolved in a suitable vehicle (e.g., 0.9% saline) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Induction of Seizures: 30-60 minutes after compound administration, a maximal seizure is induced by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. The median effective dose (ED50) for each enantiomer is calculated.

Patch-Clamp Electrophysiology for Sodium Channel Activity

This in vitro technique directly measures the effect of the compounds on voltage-gated sodium channels.

  • Cell Line: A cell line expressing the relevant sodium channel subtype (e.g., Nav1.7) is used, such as dorsal root ganglion (DRG) neurons or a stable transfected cell line.

  • Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents.

  • Protocol for Slow Inactivation: A specific voltage protocol is applied to induce and measure the slow inactivation of the sodium channels. This typically involves a long depolarizing prepulse followed by a test pulse to measure the available current.

  • Compound Application: The (2R) and (2S) enantiomers are perfused onto the cells at known concentrations.

  • Data Analysis: The shift in the voltage-dependence of slow inactivation and the change in the fraction of channels in the slow inactivated state are quantified for each enantiomer.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the active (R)-enantiomer involves the modulation of voltage-gated sodium channels. The diagram below illustrates the proposed interaction.

G Mechanism of Action of (R)-enantiomer cluster_inactive (2S)-enantiomer R_Enantiomer This compound (as part of (R)-Lacosamide) VGSC Voltage-Gated Sodium Channel (VGSC) R_Enantiomer->VGSC Binds to SlowInactivation Enhances Slow Inactivation R_Enantiomer->SlowInactivation VGSC->SlowInactivation NeuronalStability Stabilization of Neuronal Membrane SlowInactivation->NeuronalStability ReducedFiring Reduced Pathological Neuronal Firing NeuronalStability->ReducedFiring AnticonvulsantEffect Anticonvulsant Effect ReducedFiring->AnticonvulsantEffect S_Enantiomer (2S)-2-acetamido-3-methoxypropanoic acid NoBinding No significant binding to VGSC S_Enantiomer->NoBinding

Figure 1: Proposed mechanism of the (R)-enantiomer.

Experimental Workflow

The logical flow for evaluating the enantioselective activity of these compounds is depicted in the following diagram.

G Experimental Workflow for Enantiomer Comparison start Start: Synthesize and purify (2R) and (2S) enantiomers in_vitro In Vitro Studies: Patch-clamp on neuronal cells start->in_vitro in_vivo In Vivo Studies: Animal seizure models (e.g., MES test) start->in_vivo data_analysis Data Analysis: Compare ED50, IC50, and PK parameters in_vitro->data_analysis pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd pk_pd->data_analysis conclusion Conclusion: Determine enantioselective activity profile data_analysis->conclusion

Figure 2: Workflow for comparing enantiomer activity.

References

A Comparative Analysis of Lacosamide and Precursor (2R)-2-acetamido-3-methoxypropanoic acid with Structurally-Related Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant Lacosamide, derived from its precursor (2R)-2-acetamido-3-methoxypropanoic acid, with other established voltage-gated sodium channel blockers. The focus is on their comparative efficacy, mechanisms of action, and the experimental methodologies used to determine these properties. While this compound is a crucial chiral intermediate in the synthesis of Lacosamide, it does not exhibit significant intrinsic anticonvulsant activity. Therefore, this guide will focus on the final active pharmaceutical ingredient, Lacosamide, in comparison to other drugs in its class.

Comparative Efficacy of Anticonvulsants

The following table summarizes the efficacy of Lacosamide in comparison to other voltage-gated sodium channel blockers. The data is compiled from both preclinical and clinical studies.

CompoundPreclinical Efficacy (MES Test, ED₅₀)Clinical Efficacy (Adjunctive Therapy)
Lacosamide Mouse: 2.3 mg/kg (i.p.), Rat: 11 mg/kg (p.o.)50% Responder Rate: 34-41% (200-400 mg/day) Median % Seizure Reduction: 33-39% (200-400 mg/day)[1][2]
Phenytoin Mouse: 9.5 mg/kg (i.p.), Rat: 29 mg/kg (p.o.)50% Responder Rate: ~20-30% Median % Seizure Reduction: Variable, often used as a benchmark
Carbamazepine Mouse: 8.8 mg/kg (i.p.), Rat: 14 mg/kg (p.o.)50% Responder Rate: ~30-40% Median % Seizure Reduction: ~35-45%
Lamotrigine Mouse: 2.1 mg/kg (i.p.), Rat: 4.7 mg/kg (p.o.)50% Responder Rate: ~30-45% Median % Seizure Reduction: ~30-50%

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Lacosamide exhibits a distinct mechanism of action compared to other sodium channel blockers. While traditional anticonvulsants like phenytoin and carbamazepine primarily affect the fast inactivation of voltage-gated sodium channels, Lacosamide selectively enhances their slow inactivation . This leads to a stabilization of the inactivated state of the channel, thereby reducing neuronal hyperexcitability without affecting normal neuronal firing.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron cluster_lacosamide Lacosamide Action Action Potential Action Potential VGSC Voltage-Gated Sodium Channel (VGSC) Action Potential->VGSC Opens Na_influx Na+ Influx VGSC->Na_influx Allows Slow_Inactivation Enhances Slow Inactivation VGSC->Slow_Inactivation Depolarization Depolarization Na_influx->Depolarization Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Glutamate Glutamate Neurotransmitter Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Opens Excitatory Signal Excitatory Signal Ca_influx->Excitatory Signal Lacosamide Lacosamide Lacosamide->VGSC Selectively targets Slow_Inactivation->VGSC Stabilizes inactive state

Caption: Mechanism of Lacosamide on Voltage-Gated Sodium Channels.

Experimental Protocols

Maximal Electroshock (MES) Test

The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Principle: This test identifies compounds that prevent the spread of seizures through neural tissue. An electrical stimulus is applied to induce a maximal seizure, and the ability of a drug to prevent the tonic hindlimb extension phase is measured.

Procedure:

  • Animals: Adult male mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley) are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Stimulation: At the time of predicted peak drug effect, a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered a positive endpoint, indicating anticonvulsant activity.[3][4]

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effects of compounds on the electrical properties of individual neurons, particularly the function of ion channels.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron, allowing for the control of the membrane potential (voltage-clamp) and the measurement of ion currents flowing through the channels.

Procedure:

  • Cell Preparation: Neurons are cultured or acutely dissociated from brain tissue.

  • Recording Setup: The cells are placed in a recording chamber on a microscope stage and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is positioned onto a neuron.

  • Giga-seal Formation: A high-resistance seal (gigaohm range) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the entire cell.

  • Voltage-Clamp Protocol for Slow Inactivation:

    • The cell is held at a negative holding potential (e.g., -90 mV).

    • A series of depolarizing pre-pulses of varying durations (from milliseconds to several seconds) are applied to induce slow inactivation of sodium channels.

    • A test pulse to a depolarized potential (e.g., 0 mV) is then applied to measure the remaining available sodium current.

    • The effect of the test compound on the voltage-dependence and kinetics of slow inactivation is determined by comparing the currents in the presence and absence of the drug.[5][6][7]

  • Data Analysis: The currents are recorded and analyzed to determine changes in channel gating properties, such as the half-inactivation voltage (V₁/₂) and the rate of entry into and recovery from the inactivated state.

G Start Start Prepare Neuronal Culture Prepare Neuronal Culture Start->Prepare Neuronal Culture Position Micropipette Position Micropipette Prepare Neuronal Culture->Position Micropipette Form Giga-seal Form Giga-seal Position Micropipette->Form Giga-seal Establish Whole-Cell Configuration Establish Whole-Cell Configuration Form Giga-seal->Establish Whole-Cell Configuration Apply Voltage-Clamp Protocol Apply Voltage-Clamp Protocol Establish Whole-Cell Configuration->Apply Voltage-Clamp Protocol Record Sodium Currents Record Sodium Currents Apply Voltage-Clamp Protocol->Record Sodium Currents Apply Test Compound Apply Test Compound Record Sodium Currents->Apply Test Compound Re-record Sodium Currents Re-record Sodium Currents Apply Test Compound->Re-record Sodium Currents Analyze Data Analyze Data Re-record Sodium Currents->Analyze Data End End Analyze Data->End

Caption: Experimental Workflow for Whole-Cell Patch-Clamp.

References

Navigating the Path from Precursor to Pharmaceutical: A Comparative Analysis of (2R)-2-acetamido-3-methoxypropanoic acid and its Active Counterpart, Lacosamide

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of available scientific literature reveals a distinct and highly specialized role for (2R)-2-acetamido-3-methoxypropanoic acid. This compound is not documented for its own in vivo or in vitro biological effects but is instead a key chiral intermediate in the synthesis of the antiepileptic drug, Lacosamide. Consequently, this guide will provide a comprehensive comparison of the well-documented in vivo and in vitro effects of Lacosamide, the pharmacologically active molecule, to offer valuable insights for researchers, scientists, and drug development professionals.

This compound, also known by its synonym N-acetyl-O-methyl-D-serine, serves as a crucial building block, contributing the specific stereochemistry essential for the therapeutic activity of Lacosamide. The journey from this precursor to the final active pharmaceutical ingredient (API) is a testament to the principles of stereospecific synthesis in modern medicine.

From Intermediate to Active Drug: The Synthesis of Lacosamide

The transformation of this compound into Lacosamide is a fundamental step in its production. The following diagram illustrates a simplified synthetic pathway.

G cluster_0 Synthesis of Lacosamide Intermediate This compound Activation Carboxylic Acid Activation Intermediate->Activation e.g., Thionyl chloride, Oxalyl chloride Coupling Amide Bond Formation (Coupling with Benzylamine) Activation->Coupling Lacosamide Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) Coupling->Lacosamide

A simplified schematic of the synthetic route from the chiral intermediate to Lacosamide.

Lacosamide: A Deep Dive into its In Vitro Effects

The primary mechanism of action of Lacosamide at the cellular level is the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[1][2][3][4][5] This mode of action is distinct from many other antiepileptic drugs that target the fast inactivation of these channels.[1][6][7] By stabilizing the slow-inactivated state, Lacosamide reduces the ability of neurons to sustain the high-frequency firing characteristic of epileptic seizures, without significantly affecting normal neuronal activity.[6][8]

ParameterChannel TypeCell LineMethodResultReference
Inhibition of Na+ current-Neuroblastoma cellsPatch-clamp electrophysiology~30% inhibition at -60 mV holding potential[1]
Effect on Fast InactivationVGSCsNeuronal cellsPatch-clamp electrophysiologyNo significant effect[1][6]
Effect on Slow InactivationVGSCsNeuronal cellsPatch-clamp electrophysiologyShifts the availability curve to more negative potentials[1]
IC50 for Na+ channel blockhNav1.5-Electrophysiology with conditioning pulses (-90 to -50 mV)~70-80 µM[9]
Inhibition of Na+ currenthNav1.7-Electrophysiology with steady holding potential (-80 mV)43% inhibition by 100 µM Lacosamide[10][11]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

A standard method to assess the in vitro effects of Lacosamide on voltage-gated sodium channels is the whole-cell patch-clamp technique.

  • Cell Preparation: Cultured neuronal cells (e.g., from dorsal root ganglia or neuroblastoma cell lines) are used.

  • Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is controlled (clamped) at a specific voltage. Voltage protocols are applied to elicit sodium currents.

  • Data Acquisition: The resulting currents are measured. To study slow inactivation, long-duration depolarizing pre-pulses are used to induce the slow-inactivated state before a test pulse is applied to measure the available channels.

  • Drug Application: Lacosamide is applied to the cells via the extracellular solution, and the changes in sodium currents are recorded and compared to baseline.

Lacosamide: A Comprehensive Look at its In Vivo Effects

The in vivo effects of Lacosamide have been extensively studied in both preclinical animal models and human clinical trials, demonstrating its efficacy as an anticonvulsant.

Preclinical Efficacy in Animal Models

Lacosamide has shown a broad spectrum of activity in various rodent models of epilepsy.

Animal ModelSeizure TypeEfficacyReference
Frings mouseSound-induced seizuresEffective[12]
Maximal Electroshock (MES) test (mice and rats)Generalized tonic-clonic seizuresEffective[4][12]
Rat hippocampal kindling modelPartial seizuresEffective[12]
6Hz model (mice)Psychomotor seizuresEffective[12]
Pentylenetetrazol (PTZ)-kindled ratsGeneralized seizuresReduced seizure severity[13]
Pilocarpine-induced status epilepticus (rats)Temporal lobe epilepsySignificantly alleviated spontaneous motor seizures[14]
Clinical Efficacy and Pharmacokinetics in Humans

In clinical trials, Lacosamide has been proven effective as both monotherapy and adjunctive therapy for partial-onset seizures in adults and children.[15][16][17][18]

ParameterValueDetailsReference
Bioavailability (Oral)~100%Rapid and complete absorption, not affected by food.[5][8][16][19]
Time to Peak Plasma Concentration1-4 hoursFollowing oral administration.[5][8][16][20]
Plasma Half-life~13 hoursIn adults.[5][8][16][20]
Protein Binding<15%Low potential for displacement interactions.[3][5][16][20]
MetabolismHepatic (CYP2C19, CYP2C9, CYP3A4)Forms an inactive O-desmethyl metabolite.[3][20]
ExcretionPrimarily renal~95% in urine (40% as unchanged drug).[3][20]
Median Percent Reduction in Seizure Frequency (Adjunctive Therapy)37.3% (400 mg/day)Compared to 20.8% for placebo in a pooled analysis.[17]
50% Responder Rate (Adjunctive Therapy)38.3% (400 mg/day)Compared to 18.3% for placebo in a pooled analysis.[17]
Experimental Protocol: Randomized Controlled Clinical Trial for Partial-Onset Seizures
  • Patient Population: Patients with uncontrolled partial-onset seizures despite treatment with one to three concomitant antiepileptic drugs.

  • Study Design: A multicenter, double-blind, placebo-controlled trial.

  • Treatment: Patients are randomized to receive placebo or Lacosamide at various doses (e.g., 200, 400, 600 mg/day).

  • Titration and Maintenance: Treatment begins with a low dose and is gradually increased (titrated) to the target dose over several weeks, followed by a maintenance period of fixed-dose treatment.

  • Efficacy Endpoints: The primary endpoints are typically the percent reduction in seizure frequency per 28 days and the percentage of patients achieving a 50% or greater reduction in seizure frequency (50% responder rate).

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the trial.

Mechanism of Action: A Visual Representation

The unique mechanism of Lacosamide, focusing on the slow inactivation of voltage-gated sodium channels, can be visualized as follows:

G cluster_1 Lacosamide's Mechanism of Action on Voltage-Gated Sodium Channels Neuron Hyperexcitable Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Neuron->VGSC SlowInactivation Enhanced Slow Inactivation VGSC->SlowInactivation Promotes Lacosamide Lacosamide Lacosamide->VGSC Binds to VGSC Stabilization Membrane Stabilization SlowInactivation->Stabilization ReducedFiring Reduced Repetitive Neuronal Firing Stabilization->ReducedFiring

The signaling pathway of Lacosamide's action on neuronal excitability.

References

Reproducibility of Experiments Using (2R)-2-acetamido-3-methoxypropanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of using the chiral intermediate, (2R)-2-acetamido-3-methoxypropanoic acid, in chemical synthesis, with a focus on its application in the production of the anticonvulsant drug Lacosamide. The primary alternative approach, involving a racemic mixture followed by chiral resolution, will be examined to highlight the advantages of starting with an enantiomerically pure compound.

The Critical Role of Chirality in Drug Synthesis

This compound, also known as N-acetyl-O-methyl-D-serine, is a key chiral building block.[1] Its specific stereochemistry is crucial as different enantiomers of a drug can have vastly different biological activities.[1] In the case of Lacosamide, the (R)-enantiomer is the active pharmaceutical ingredient, while the (S)-enantiomer is significantly less active. Therefore, ensuring the final product has the correct chirality is essential for its therapeutic effect. The use of an enantiomerically pure starting material like this compound is a fundamental strategy in modern asymmetric synthesis to achieve this.[1]

Comparison of Synthetic Approaches for Lacosamide

The synthesis of Lacosamide provides a clear example of the benefits of using enantiomerically pure this compound over methods that start with racemic mixtures. The primary challenge in syntheses that do not begin with a chiral precursor is the control of stereochemistry and the subsequent need for chiral resolution, which can impact overall yield and purity.

ParameterDirect Synthesis from (2R)-enantiomerSynthesis from Racemic Mixture & Resolution
Starting Material This compoundRacemic 2-acetamido-3-methoxypropanoic acid
Key Advantage High stereochemical control, avoids resolution stepsUtilizes a potentially cheaper starting material
Key Disadvantage Higher initial cost of the chiral starting materialRequires a chiral resolution step, potential for racemization, lower overall yield
Chiral Purity of Final Product High (>99% ee)[2]Variable, dependent on the efficiency of the resolution step
Overall Yield Generally higher due to fewer steps and no loss during resolutionOften lower due to the discard of the unwanted enantiomer and losses during resolution
Reproducibility High, as the stereochemistry is fixed from the startLower, as the efficiency of the resolution step can vary

Experimental Protocols

Synthesis of Lacosamide from this compound

A common route to Lacosamide involves the amidation of this compound with benzylamine.[1] This reaction typically requires the activation of the carboxylic acid group.

Protocol for Amidation:

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base (e.g., N-methylmorpholine).

  • Add benzylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Work up the reaction by filtering off any solid byproducts and washing the organic layer with acidic and basic aqueous solutions.

  • Purify the crude product by crystallization or column chromatography to yield (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide).

Chemoenzymatic Synthesis for High Enantiomeric Purity

For achieving very high enantiomeric excess, a chemoenzymatic approach can be employed to produce the precursor, O-methyl-D-serine.[1] This method can yield an enantiomeric excess (ee) of over 99.8%.[1] The highly pure O-methyl-D-serine can then be N-acetylated to give this compound.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for producing Lacosamide, highlighting the key differences between starting with the pure (R)-enantiomer and a racemic mixture.

G cluster_0 Direct Synthesis from (2R)-enantiomer A (2R)-2-acetamido-3- methoxypropanoic acid B Amidation with Benzylamine A->B C (R)-Lacosamide (High Chiral Purity) B->C

Caption: Direct synthesis of (R)-Lacosamide.

G cluster_1 Synthesis from Racemic Mixture D Racemic 2-acetamido-3- methoxypropanoic acid E Amidation with Benzylamine D->E F Racemic Lacosamide E->F G Chiral Resolution F->G H (R)-Lacosamide G->H Desired Enantiomer I (S)-Lacosamide (Discarded) G->I Unwanted Enantiomer

Caption: Synthesis of (R)-Lacosamide from a racemic mixture.

Conclusion

The reproducibility of experiments in drug synthesis is significantly enhanced by the use of enantiomerically pure starting materials. While the initial cost of this compound may be higher than its racemic counterpart, the investment is often justified by the streamlined synthetic process, higher overall yield, and, most importantly, the assurance of high chiral purity in the final active pharmaceutical ingredient. For researchers and drug development professionals, the use of the specific (2R)-enantiomer is a more reliable and efficient strategy for the synthesis of (R)-Lacosamide, minimizing the risks of racemization and the complexities of chiral resolution.

References

A Comparative Analysis of (2R)-2-acetamido-3-methoxypropanoic Acid Analogs in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (2R)-2-acetamido-3-methoxypropanoic acid and its analogs, focusing on their anticonvulsant properties. This compound serves as a crucial chiral intermediate in the synthesis of various pharmacologically active compounds, most notably the antiepileptic drug Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide)[1]. This guide will delve into the structure-activity relationships (SAR) of these analogs, presenting key experimental data, detailed methodologies for anticonvulsant screening, and visualizations of relevant pathways and workflows.

Structure-Activity Relationship and Performance Data

The anticonvulsant activity of this compound analogs is significantly influenced by modifications at the 3-oxy position and the N-acyl group, as well as by the overall stereochemistry of the molecule. The primary endpoint for assessing anticonvulsant efficacy in preclinical studies is often the median effective dose (ED50) in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures[2].

Impact of 3-Oxy Substituents

Studies on N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs have revealed a clear trend: smaller, non-polar, and non-bulky substituents at the 3-oxy position generally lead to higher anticonvulsant activity. The seminal work by Choi et al. (2008) demonstrated that as the steric bulk of the alkoxy group increases, the MES ED50 value tends to increase, indicating lower potency.

Compound/Analog3-Oxy Substituent (R)MES ED50 (mg/kg, i.p. in mice)Reference
Lacosamide-OCH34.5Choi et al., 2008
Ethyl analog-OCH2CH37.9Choi et al., 2008
Isopropyl analog-OCH(CH3)223Choi et al., 2008
tert-Butyl analog-OC(CH3)330-100Choi et al., 2008
Cyclohexyl analog-O-Cyclohexyl100-300Choi et al., 2008
Phenoxy analog-O-Phenyl>100Choi et al., 2008

Table 1: Anticonvulsant activity of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs in the MES test.

Influence of N-Benzyl Substituents

Modifications to the N-benzyl group of Lacosamide have also been explored to understand their impact on anticonvulsant activity. Research indicates that substitutions on the phenyl ring of the N-benzyl moiety can modulate potency.

Compound/AnalogN-Benzyl SubstitutionMES ED50 (mg/kg, i.p. in mice)Reference
LacosamideUnsubstituted4.5Salomé et al., 2010
4'-Fluoro4'-F3.3Salomé et al., 2010
4'-Chloro4'-Cl3.8Salomé et al., 2010
4'-Bromo4'-Br4.1Salomé et al., 2010
4'-Methyl4'-CH35.2Salomé et al., 2010
4'-Methoxy4'-OCH38.7Salomé et al., 2010
2'-Fluoro2'-F11.2Salomé et al., 2010
3'-Fluoro3'-F10.1Salomé et al., 2010

Table 2: Anticonvulsant activity of N-substituted benzyl analogs of Lacosamide in the MES test.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for Lacosamide and its active analogs involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs). Unlike traditional anticonvulsants that affect the fast inactivation of VGSCs, this selective action on slow inactivation is thought to contribute to its efficacy in controlling seizures with a potentially better side-effect profile.

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_DrugAction Drug Intervention VGSC Voltage-Gated Sodium Channel Neurotransmitter_Release Neurotransmitter Release VGSC->Neurotransmitter_Release Na+ Influx Action_Potential Action Potential Propagation Action_Potential->VGSC Depolarization Lacosamide_Analog (2R)-2-acetamido-3- methoxypropanoic acid Analog (e.g., Lacosamide) Lacosamide_Analog->VGSC Binds to VGSC Slow_Inactivation Enhances Slow Inactivation of VGSC Lacosamide_Analog->Slow_Inactivation Reduced_Excitability Reduced Neuronal Hyperexcitability Slow_Inactivation->Reduced_Excitability Seizure_Control Seizure Control Reduced_Excitability->Seizure_Control

Caption: Mechanism of action of this compound analogs.

Experimental Protocols

The following are detailed methodologies for the key anticonvulsant screening assays cited in the literature for evaluating these analogs.

Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g are typically used.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • The test compound is administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

    • At the time of predicted peak effect of the compound, a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the eyes.

    • Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is used to identify compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazol, a model for myoclonic and absence seizures.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.

  • Procedure:

    • The test compound or vehicle is administered to the animals (typically i.p.).

    • At the time of peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck[3].

    • The animals are placed in individual observation cages and observed for 30 minutes.

    • The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from the clonic seizure.

6 Hz Seizure Test

This model is considered a test for therapy-resistant focal seizures.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • The test compound or vehicle is administered to the animals (typically i.p.).

    • At the time of peak effect, an anesthetic/electrolyte solution is applied to the eyes.

    • A low-frequency electrical stimulus (6 Hz, 0.2 msec pulse width, 3 seconds duration) at a specific current (e.g., 32 mA or 44 mA) is delivered through the corneal electrodes[4][5].

    • Animals are observed for the presence of seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae[4][6]. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behavior[5].

  • Data Analysis: The ED50 is determined as the dose that protects 50% of the animals from the seizure.

Experimental Workflow

The development and evaluation of this compound analogs typically follow a structured workflow from chemical synthesis to biological testing.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start Starting Material ((2R)-2-amino-3-hydroxypropanoic acid or D-serine) Protection N- and O-Protection Start->Protection Modification Modification of 3-Oxy or N-Acyl group Protection->Modification Deprotection Deprotection Modification->Deprotection Final_Analog Final Analog Deprotection->Final_Analog MES_Test MES Seizure Test Final_Analog->MES_Test scPTZ_Test scPTZ Seizure Test Final_Analog->scPTZ_Test 6Hz_Test 6 Hz Seizure Test Final_Analog->6Hz_Test Toxicity_Test Neurotoxicity Assay (e.g., Rotorod) Final_Analog->Toxicity_Test Data_Analysis Data Analysis (ED50, TD50, Protective Index) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis 6Hz_Test->Data_Analysis Toxicity_Test->Data_Analysis

Caption: General experimental workflow for the synthesis and evaluation of analogs.

References

Benchmarking (2R)-2-acetamido-3-methoxypropanoic acid against Standard Inhibitors of Sialic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Published: November 1, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of the hypothetical inhibitory activity of (2R)-2-acetamido-3-methoxypropanoic acid against known standard inhibitors of the key enzyme in sialic acid biosynthesis, UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). Due to the absence of published data on the inhibitory effects of this compound, this document serves as a framework for its potential evaluation. We present a comprehensive overview of the sialic acid biosynthesis pathway, detail established experimental protocols for assessing GNE inhibition, and provide a comparative table of standard inhibitors with their reported efficacy. This guide is intended for researchers in drug discovery and glycobiology to facilitate the evaluation of novel compounds targeting this critical metabolic pathway.

Introduction: The Sialic Acid Biosynthesis Pathway and its Key Enzyme, GNE

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that are typically found at the outermost termini of glycan chains on glycoproteins and glycolipids.[1] They play crucial roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and signaling.[2] The biosynthesis of sialic acids is primarily controlled by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[1] This enzyme catalyzes the first two committed steps in the pathway: the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) and the subsequent phosphorylation of ManNAc to ManNAc-6-phosphate.[3]

The activity of GNE is tightly regulated, most notably through feedback inhibition by CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the final product of the pathway.[4] Dysregulation of GNE activity is associated with certain diseases, making it an attractive target for therapeutic intervention. Inhibition of GNE can modulate cell surface sialylation, which has potential applications in oncology and immunology.

This guide focuses on benchmarking the compound this compound, a derivative of the amino acid serine, against established inhibitors of GNE. Given its structural similarity to N-acetylated monosaccharides, it is hypothesized that this compound may exhibit inhibitory activity against GNE.

Signaling Pathway Diagram

Sialic_Acid_Biosynthesis UDP_GlcNAc UDP-GlcNAc GNE_Epimerase GNE (Epimerase) UDP_GlcNAc->GNE_Epimerase ManNAc ManNAc GNE_Kinase GNE (Kinase) ManNAc->GNE_Kinase ManNAc_6P ManNAc-6-P NANS NANS ManNAc_6P->NANS Neu5Ac_9P Neu5Ac-9-P NANP NANP Neu5Ac_9P->NANP Neu5Ac Neu5Ac CMAS CMAS Neu5Ac->CMAS CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->GNE_Epimerase Feedback Inhibition GNE_Epimerase->ManNAc GNE_Kinase->ManNAc_6P NANS->Neu5Ac_9P NANP->Neu5Ac CMAS->CMP_Neu5Ac Inhibitors Standard Inhibitors (e.g., C6-ManNAc diselenide dimer) Inhibitors->GNE_Kinase Test_Compound (2R)-2-acetamido-3- methoxypropanoic acid (Hypothetical Inhibitor) Test_Compound->GNE_Epimerase

Caption: The mammalian sialic acid biosynthesis pathway, highlighting the central role of the bifunctional enzyme GNE.

Comparative Analysis of GNE Inhibitors

The following table summarizes the inhibitory activities of known standard inhibitors of GNE. A placeholder is included for this compound to be populated with experimental data.

InhibitorType of InhibitionTarget Domain(s)IC50 / KiReference(s)
This compound To be determinedTo be determinedTo be determined-
CMP-Neu5Ac Allosteric feedback inhibitorEpimeraseComplete inhibition at ~60 µM[4]
C6-ManNAc diselenide dimer CompetitiveKinase, EpimeraseIC50 (Kinase): 8.5 µM, Ki (Kinase): 15.7 µM, IC50 (Epimerase): ~200 µM
Small Molecules (C5, C13, C15) Disruption of oligomerizationEpimeraseIC50 values in the low micromolar range for tetramer destabilization
UDP CompetitiveEpimeraseActs as a competitive inhibitor[4]

Detailed Experimental Protocols

To benchmark this compound, a series of in vitro and cell-based assays should be performed. The following protocols are based on established methods for evaluating GNE inhibitors.

In Vitro GNE Inhibition Assays

The foundation for in vitro assays is the availability of purified, active GNE enzyme.

  • Expression System: Human GNE with an N-terminal His6-tag is expressed in Escherichia coli BL21 (DE3) cells.[5]

  • Culture and Induction: Cells are grown in LB medium containing an appropriate antibiotic to an OD600 of 0.6-0.8 at 37°C. Protein expression is then induced with IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

  • Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His6-tagged GNE is purified from the clarified lysate using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.[5]

This assay measures the epimerase activity by quantifying the amount of UDP produced.

  • Reaction Mixture: The reaction is performed in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing purified recombinant GNE, the substrate UDP-GlcNAc, and the test inhibitor at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: The amount of UDP generated is quantified using a commercial luminescence-based kit (e.g., UDP-Glo™ Glycosyltransferase Assay). The luminescent signal is proportional to the UDP concentration, which reflects the epimerase activity.[6]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay measures the kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to ManNAc.

  • Reaction Mixture: The reaction buffer contains purified recombinant GNE, ManNAc, [γ-³²P]ATP, MgCl₂, and the test inhibitor at various concentrations.

  • Incubation: The reaction is carried out at 37°C and stopped after a specific time by adding EDTA.

  • Detection: The reaction mixture is spotted onto chromatography paper, and the product, [³²P]ManNAc-6-phosphate, is separated from unreacted [γ-³²P]ATP by descending paper chromatography. The radioactivity of the product spot is quantified using a scintillation counter.

  • Data Analysis: The IC50 and Ki values are calculated from dose-response curves and by performing the assay at different substrate concentrations.

Cell-Based Assay for Sialylation Status

This assay determines the effect of the inhibitor on the overall sialylation of the cell surface.

  • Cell Line: A suitable human cell line (e.g., HEK293 or a muscle cell line like MB135) is used.[7]

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of the test inhibitor or vehicle control for 48-72 hours.

  • Staining: After treatment, cells are harvested and washed. They are then stained with biotinylated lectins specific for sialic acid linkages, such as Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids and Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acids.[8]

  • Secondary Labeling: Following washing, the cells are incubated with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) to detect the bound biotinylated lectins.[8]

  • Flow Cytometry: The fluorescence intensity of the stained cells is analyzed by flow cytometry. A decrease in mean fluorescence intensity compared to the vehicle-treated control indicates a reduction in cell surface sialylation.[9]

  • Data Analysis: The effective concentration (EC50) for the reduction of cell surface sialylation can be determined from the dose-response data.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays recombinant_gne Recombinant GNE Purification epimerase_assay Epimerase Activity Assay (Luminescence) recombinant_gne->epimerase_assay kinase_assay Kinase Activity Assay (Radiometric) recombinant_gne->kinase_assay ic50_invitro Determine IC50/Ki epimerase_assay->ic50_invitro kinase_assay->ic50_invitro cell_culture Cell Culture & Inhibitor Treatment lectin_staining Lectin Staining (MALII/SNA) cell_culture->lectin_staining flow_cytometry Flow Cytometry Analysis lectin_staining->flow_cytometry ec50_cellular Determine EC50 flow_cytometry->ec50_cellular start Start: Benchmark This compound start->recombinant_gne start->cell_culture

Caption: A generalized workflow for the in vitro and cell-based evaluation of GNE inhibitors.

Conclusion

This guide outlines a comprehensive strategy for benchmarking the novel compound this compound against known inhibitors of GNE, the rate-limiting enzyme in sialic acid biosynthesis. By following the detailed in vitro and cell-based experimental protocols, researchers can elucidate the inhibitory potential, mechanism of action, and cellular efficacy of this and other candidate molecules. The provided comparative data on standard inhibitors serves as a valuable reference for these evaluations. The systematic approach described herein will facilitate the discovery and characterization of new modulators of sialic acid metabolism for potential therapeutic applications.

References

Safety Operating Guide

Safe Disposal of (2R)-2-acetamido-3-methoxypropanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

I. Core Principles of Chemical Waste Management

Before detailing the specific procedures for (2R)-2-acetamido-3-methoxypropanoic acid, it is crucial to adhere to the foundational principles of laboratory chemical waste management:

  • Waste Minimization : The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experimental protocols, and avoiding the preparation of excessive stock solutions.

  • Segregation : Chemical waste must be segregated based on its hazard class. Incompatible chemicals should never be mixed in the same waste container to prevent dangerous reactions.

  • Proper Labeling and Storage : All waste containers must be clearly and accurately labeled with their contents and associated hazards. They should be stored in a designated and properly ventilated "Satellite Accumulation Area" (SAA) away from general laboratory traffic.[1][2]

  • Use of Personal Protective Equipment (PPE) : Appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling chemical waste.

II. Disposal Procedure for this compound

Given the lack of specific hazard data, this compound should be treated as a hazardous chemical waste. The following step-by-step procedure should be followed for its disposal:

Step 1: Waste Identification and Segregation

  • Classification : Treat solid this compound and any solutions containing it as hazardous chemical waste.

  • Waste Stream : This compound should be segregated into the "non-halogenated organic solids" or "non-halogenated organic liquids" waste stream, depending on its physical state. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.

Step 2: Containerization

  • Solid Waste : Collect solid this compound in a dedicated, properly labeled, and sealable container. A high-density polyethylene (HDPE) or glass container is suitable.

  • Liquid Waste : Solutions containing this compound should be collected in a compatible, leak-proof container, such as a glass or HDPE bottle. The container must have a secure screw-top cap.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of initial waste accumulation should also be recorded.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area. This area should be under the control of the laboratory personnel and away from sinks, drains, and sources of ignition.[1][2]

Step 4: Disposal Request

  • Once the waste container is full or has been in storage for a predetermined period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Never dispose of this chemical down the drain or in the regular trash.[3][4]

III. Handling Spills

In the event of a spill of this compound, the following procedure should be implemented:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting to clean the spill, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment :

    • Solid Spills : Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[5][6]

    • Liquid Spills : Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department.

IV. Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care:

  • Triple Rinsing : The empty container should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7]

  • Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3][7]

  • Container Disposal : Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., regular trash or glass recycling), provided the label has been defaced or removed.[3] Always confirm this procedure with your institution's EHS guidelines.

Quantitative Data Summary

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Max. 55 gallons of hazardous waste[1]
SAA Storage Time Limit Up to 12 months (if accumulation limits not exceeded)[1]
Empty Container Residue Limit No more than 2.5 cm (1 in.) or 3% by weight for containers <110 gal[7]
Drain Disposal pH Range (for approved substances) Between 5.5 and 10.5[4]

Disposal Decision Workflow

DisposalWorkflow start Waste Generated: This compound waste_type Determine Waste Type start->waste_type is_spill Is it a spill? is_spill->waste_type No spill_procedure Follow Spill Cleanup Protocol: 1. Alert & Evacuate 2. Don PPE 3. Contain & Clean 4. Collect Waste 5. Report is_spill->spill_procedure Yes solid_waste Solid Waste segregate_solid Segregate as Non-Halogenated Organic Solid Waste solid_waste->segregate_solid liquid_waste Liquid Waste segregate_liquid Segregate as Non-Halogenated Organic Liquid Waste liquid_waste->segregate_liquid empty_container Empty Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse waste_type->is_spill Spill? waste_type->solid_waste Solid? waste_type->liquid_waste Liquid? waste_type->empty_container Empty Container? collect_spill_waste Collect Spill Residue and Contaminated Materials spill_procedure->collect_spill_waste containerize Place in Labeled, Sealed, Compatible Container collect_spill_waste->containerize segregate_solid->containerize segregate_liquid->containerize store_saa Store in Designated Satellite Accumulation Area (SAA) containerize->store_saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->segregate_liquid ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_saa->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Disposal decision workflow for this compound.

References

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